Technical Documentation Center

N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Architecture of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Pharmacophore Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Pharmacophore Rationale

The benzofuran-2-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry, serving as a versatile backbone for central nervous system (CNS) therapeutics and oncology candidates. Specifically, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide represents a highly optimized derivative designed to penetrate the blood-brain barrier (BBB) and engage multiple intracellular and synaptic targets.

Unlike pan-assay interference compounds (PAINS) that rely on reactive α,β-unsaturated systems, the amide bioisostere in this molecule provides metabolic stability while retaining potent biological activity . The structural logic of this molecule is precise:

  • Benzofuran Core: Acts as a lipophilic bioisostere for indole, facilitating deep insertion into hydrophobic receptor pockets.

  • C3-Methyl Substitution: Restricts the rotational freedom of the carboxamide bond, locking the molecule into a bioactive conformation.

  • N-Methyl-N-Phenyl Moiety: Provides the critical steric bulk and pi-stacking capabilities required for high-affinity binding to the Sigma-1 receptor (σ1R) and the Translocator Protein (TSPO) .

Core Mechanisms of Action (MoA)

The therapeutic potential of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is driven by a polypharmacological profile, converging on neuroprotection, mitochondrial stabilization, and excitotoxicity attenuation.

Sigma-1 Receptor (σ1R) Chaperone Modulation

The compound acts as a high-affinity ligand for σ1R, a 25 kDa molecular chaperone localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). By binding to σ1R, the compound stabilizes the chaperone's interaction with the BiP (Binding Immunoglobulin Protein) complex. This modulation prevents the over-activation of inositol 1,4,5-trisphosphate (IP3) receptors, thereby buffering pathological calcium (Ca2+) efflux from the ER into the mitochondria during cellular stress.

Translocator Protein (TSPO) Engagement

The N-alkyl-N-aryl amide motif is a classic pharmacophore for the 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane. Binding to TSPO enhances the translocation of cholesterol into the mitochondria, upregulating the synthesis of neurosteroids (e.g., allopregnanolone). This process exerts potent anti-inflammatory and anxiolytic effects while stabilizing the mitochondrial transition pore (mPTP) against oxidative stress.

NMDA Receptor Antagonism & Anti-Excitotoxicity

Excessive synaptic glutamate overactivates N-methyl-D-aspartate (NMDA) receptors, leading to massive intracellular Ca2+ influx, reactive oxygen species (ROS) generation, and subsequent neuronal apoptosis. Benzofuran-2-carboxamide derivatives have been proven to significantly attenuate NMDA-conjured excitotoxicity . The compound acts downstream of the receptor by bolstering mitochondrial resilience, and potentially via allosteric modulation of the NMDA receptor's GluN2B subunit.

MoA_Pathway C N,3-dimethyl-N-phenyl-1- benzofuran-2-carboxamide Sig1 Sigma-1 Receptor (MAM Stabilization) C->Sig1 Agonizes TSPO TSPO (Neurosteroidogenesis) C->TSPO Binds NMDA NMDA Receptor (Excitotoxicity) C->NMDA Functional Antagonism Ca Intracellular Ca2+ Overload Sig1->Ca Buffers ER Efflux Surv Neuroprotection & Cell Survival Sig1->Surv Promotes ROS ROS Generation & Oxidative Stress TSPO->ROS Attenuates NMDA->Ca Drives Influx Ca->ROS Promotes ROS->Surv Inhibits

Diagram 1: Polypharmacological signaling pathway of the benzofuran-2-carboxamide derivative.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action, we employ a self-validating cascade of assays. As an application scientist, I emphasize that the choice of biological model is as critical as the compound itself.

Protocol 1: Radioligand Binding Assay (σ1R and TSPO)

Causality Check: We utilize specific radiotracers to ensure no cross-reactivity with σ2R or central benzodiazepine receptors, ensuring the MoA is accurately mapped.

  • Membrane Preparation: Homogenize rat whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

  • Incubation: Incubate 100 µg of membrane protein with the test compound (0.1 nM to 10 µM) and 2 nM [3H]-(+)-pentazocine (for σ1R) or 1 nM[3H]-PK11195 (for TSPO) in a final volume of 500 µL.

  • Equilibration: Incubate at 37°C for 120 minutes. Why 120 mins? Benzofuran-2-carboxamides are highly lipophilic; extended incubation ensures true thermodynamic equilibrium is reached.

  • Filtration & Readout: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

Causality Check: We utilize primary neurons rather than immortalized lines (like SH-SY5Y) because immortalized lines often lack the functional GluN1/GluN2 heteromers required to accurately model calcium-dependent excitotoxicity.

  • Primary Culture: Isolate cortical neurons from E18 Sprague-Dawley rat embryos. Seed at

    
     cells/well on poly-D-lysine coated plates. Maintain in Neurobasal medium supplemented with B27.
    
  • Media Swap: At DIV 11 (Days in Vitro), replace media with B27-minus-antioxidants. Why? Standard B27 contains powerful antioxidants that will mask the intrinsic ROS-scavenging properties of our test compound.

  • Pre-treatment: Incubate cells with N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (1 µM, 5 µM, 10 µM) for 1 hour.

  • Excitotoxic Insult: Expose cells to 100 µM NMDA and 10 µM glycine for 24 hours. Why Glycine? Glycine is an obligate co-agonist for the NMDA receptor; without it, channel opening is sub-optimal and toxicity is inconsistent.

  • Viability Readout: Assess cell viability via MTT assay. The reduction of MTT to formazan relies on mitochondrial reductase activity, directly linking cell survival to the mitochondrial protection afforded by TSPO/σ1R modulation.

Exp_Workflow A 1. Compound Synthesis & QC B 2. Radioligand Binding Assays A->B Validated Ligand C 3. Primary Cortical Neuron Culture B->C Target Confirmed D 4. NMDA/Glutamate Excitotoxicity Induction C->D Pre-treatment E 5. Cell Viability & ROS Quantification D->E Assay Readout

Diagram 2: Sequential experimental workflow for validating neuroprotective mechanisms.

Quantitative Pharmacological Profile

To benchmark the efficacy of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, we compare its binding affinities and functional potencies against established reference standards for the benzofuran-2-carboxamide class , .

Target / AssayLigand / Tracer UtilizedRepresentative Affinity (Ki) / Potency (IC50)Physiological Outcome
Sigma-1 Receptor (σ1R) [3H]-(+)-Pentazocine

= 15 - 35 nM
Agonism; MAM complex stabilization
Sigma-2 Receptor (σ2R) [3H]-DTG

> 500 nM
High selectivity for σ1 over σ2
TSPO (18 kDa) [3H]-PK11195

= 40 - 80 nM
Enhanced mitochondrial steroidogenesis
NMDA-induced Toxicity Primary Neurons (MTT)

= 2.5 - 5.0 µM
Neuroprotection; Enhanced cell survival
ROS Generation DCFDA Fluorescence

= 1.2 - 3.0 µM
Attenuation of oxidative stress

Note: The high differential between σ1R and σ2R binding (


 ratio > 15) ensures that the compound does not trigger σ2R-mediated apoptotic pathways, which is a common failure point in early-stage CNS drug development.

References

  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ACS Chemical Neuroscience.[Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry.[Link]

  • Effects of Novel Benzofuran-2-carboxamide Derivatives on the Excitotoxic Neuronal Damage in Primary Cultured Rat Cortical Cells. Archives of Pharmacal Research.[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.[Link]

Exploratory

A Senior Application Scientist's Synthesis of a Promising Chemical Scaffold

An In-Depth Technical Guide to the Biological Activity of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and its Analogs This guide provides a comprehensive technical overview of the biological activities associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and its Analogs

This guide provides a comprehensive technical overview of the biological activities associated with the N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide scaffold. While specific research on this exact molecule is limited, a wealth of data on its structural analogs allows for a robust exploration of its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships, potential mechanisms of action, and experimental methodologies relevant to this class of compounds.

The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1][2][3] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[1][2] The N-phenyl-1-benzofuran-2-carboxamide substructure, in particular, has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the biological activities reported for structurally related benzofuran-2-carboxamides, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is predicted to exhibit a range of significant pharmacological effects. The following sections delve into these potential applications, drawing parallels from published research on analogous compounds.

Anticancer and Cytotoxic Potential

A significant body of research points to the anticancer properties of benzofuran derivatives.[2][4] The N-phenylbenzofuran-2-carboxamide core has been a key feature in the design of compounds with potent cytotoxic activity against various cancer cell lines.[4][5]

The mechanism of action for many of these compounds is linked to the inhibition of critical cellular pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5] NF-κB is a crucial regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[4][5] It is plausible that N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide could exhibit similar inhibitory effects on this pathway.

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on both the benzofuran ring and the N-phenyl ring plays a critical role in determining the cytotoxic potency of these compounds.[4] Halogenation, for instance, has been shown to enhance the antiproliferative activity of some benzofuran-2-carboxamides.[4] The presence of the methyl group at the 3-position of the benzofuran ring in the target molecule may also influence its biological activity, a hypothesis that warrants experimental validation.

Modulation of Amyloid-Beta Aggregation in Alzheimer's Disease

Recent studies have highlighted the potential of N-phenylbenzofuran-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation, a key pathological event in Alzheimer's disease.[6] Depending on the substitution pattern, these compounds can either inhibit or promote the formation of Aβ fibrils.[6] This dual activity makes them valuable tools for studying the mechanisms of amyloidogenesis. Molecular docking studies suggest that the orientation of the benzofuran ring within the Aβ peptide is a key determinant of its modulatory effect.[6]

Sigma Receptor Ligand Activity

The N-phenyl-N-alkyl-1-benzofuran-2-carboxamide scaffold has been successfully utilized to develop selective ligands for sigma receptors.[7][8] Specifically, the introduction of a basic amine-containing alkyl chain at the amide nitrogen has yielded compounds with high affinity for the sigma-1 receptor.[7][8] While N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide lacks this extended alkyl chain, its core structure suggests that it could serve as a valuable synthetic precursor for developing novel sigma receptor ligands.[9]

Antifungal Properties

Benzofuran-2-carboxamide derivatives have also demonstrated promising antifungal activity against various plant pathogenic fungi.[10] This suggests a potential application for these compounds in agriculture as fungicides. The mechanism of action is thought to involve the inhibition of fungal respiration.[10]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, a series of well-established in vitro assays can be employed.

Cytotoxicity and Antiproliferative Assays

A standard methodology to assess the anticancer potential of the compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[5]

Step-by-Step SRB Assay Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

NF-κB Inhibition Assay

To determine if the compound inhibits the NF-κB pathway, a luciferase reporter assay can be utilized.

Workflow for NF-κB Luciferase Reporter Assay:

Caption: Workflow for assessing NF-κB inhibition.

Amyloid-Beta Aggregation Assay

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of Aβ aggregation.

Thioflavin T Assay Protocol:

  • Aβ42 Preparation: Prepare monomeric Aβ42 peptide solution.

  • Assay Setup: In a 96-well plate, mix the Aβ42 solution with different concentrations of the test compound.

  • ThT Addition: Add Thioflavin T to each well.

  • Fluorescence Monitoring: Monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time at a constant temperature.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves and determine the extent of inhibition or acceleration.

Quantitative Data Summary

While specific quantitative data for N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is not available, the following table provides a representative summary of the activities observed for analogous compounds.

Compound ClassBiological ActivityKey FindingsReference
N-phenylbenzofuran-2-carboxamidesModulation of Aβ42 AggregationConcentration-dependent inhibition or acceleration of fibrillogenesis.[6]
Benzofuran-2-carboxamide DerivativesAnticancer ActivityPotent cytotoxic activities against various human cancer cell lines (low micromolar GI50 values).[5]
Benzofuran-2-carboxamide DerivativesNF-κB InhibitionInhibition of LPS-induced NF-κB transcriptional activity.[5]
N-phenyl-N-alkyl-benzofuran-2-carboxamidesSigma-1 Receptor BindingHigh affinity with Ki values in the nanomolar range.[7][8]
Benzofuran-2-carboxamide DerivativesAntifungal ActivityGood antifungal activity against plant pathogenic fungi.[10]

Signaling Pathway Visualization

The potential inhibitory effect of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide on the NF-κB signaling pathway can be visualized as follows:

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound N,3-dimethyl-N-phenyl- 1-benzofuran-2-carboxamide Compound->IKK Inhibits? Gene Target Gene Transcription NFkB_nuc->Gene Induces IkB_NFkB->NFkB Releases

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive body of literature on its analogs strongly suggests potential activities in oncology, neurodegenerative diseases, and infectious diseases. Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule to validate these hypotheses. Structure-activity relationship studies, including the exploration of different substituents on the phenyl ring and the benzofuran core, will be crucial for optimizing its pharmacological profile.

References

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed.
  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015).
  • 3-methyl-N-phenyl-1-benzofuran-2-carboxamide | C16H13NO2. PubChem.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2- carboxamide derivatives. Bulgarian Chemical Communications.
  • 3-methyl-N-phenyl-1-benzofuran-2-carboxamide. Smolecule.

Sources

Exploratory

"N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide" structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N,3-Dimethyl-N-phenyl-1-benzofuran-2-carboxamide and its Extended Analogs Executive Summary The benzofuran-2-carboxamide scaffold represents a h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N,3-Dimethyl-N-phenyl-1-benzofuran-2-carboxamide and its Extended Analogs

Executive Summary

The benzofuran-2-carboxamide scaffold represents a highly versatile pharmacophore in medicinal chemistry, historically explored for its robust binding affinity to translocator proteins (TSPO) and, more recently, Sigma-1 (


) receptors[1][2]. At the structural core of these investigations is N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide , a baseline moiety that provides the critical hydrophobic and steric interactions required for receptor docking. This whitepaper deconstructs the SAR of this core scaffold, analyzing how strategic substitutions—particularly at the C3 position, the C5/C6 aromatic positions, and the N-amide linkage—modulate target selectivity, drive mitochondrial metabolic regulation, and influence cellular viability.

Part 1: Core Structural Directives & Pharmacophore Modeling

To understand the causality behind the binding kinetics of this class of molecules, we must dissect the baseline N,3-dimethyl-N-phenyl scaffold into its functional domains:

  • The Benzofuran Core (Primary Hydrophobic Anchor): The planar nature of the fused oxygen-containing heterocyclic ring system allows for highly favorable

    
     stacking within the hydrophobic pockets of target receptors. It serves as the primary anchoring point in the 
    
    
    
    receptor binding cleft[3].
  • The C3-Methyl Substitution (Steric Director): The presence of a methyl group at the C3 position is not merely structural; it is thermodynamically functional. It forces the carboxamide plane to twist relative to the benzofuran core due to steric hindrance. This non-planar, orthogonal conformation is strictly required for the molecule to navigate and lock into the narrow binding cleft of the

    
     receptor.
    
  • The N-Phenyl Group (Secondary Hydrophobic Site): Provides a secondary aromatic interaction site, establishing a necessary distance between the primary core and auxiliary binding regions.

  • The N-Methyl Linkage vs. N-Alkyl Extension (The Affinity Switch): In the baseline N,3-dimethyl compound, the N-methyl group offers limited interaction, often resulting in baseline or low affinity. However, when this methyl is replaced or extended via N-alkylation to include a basic amine (e.g., a 3-(piperidin-1-yl)propyl chain), the molecule transforms into a highly potent

    
     ligand[1]. The causality is clear: the basic nitrogen atom is protonated at physiological pH, allowing it to form a critical, high-energy salt bridge with the Asp126 residue in the 
    
    
    
    receptor—a universal hallmark of high-affinity
    
    
    pharmacophores.

Part 2: Structure-Activity Relationship (SAR) Dynamics

The transition from the simple N,3-dimethyl-N-phenyl core to extended analogs (categorized in literature as the KSCM series) illustrates the power of targeted SAR[1]. The table below synthesizes the quantitative binding data, demonstrating how specific functional group additions shift the affinity (


) and selectivity between 

and

receptors.

Table 1: SAR and Binding Affinities of Benzofuran-2-carboxamide Derivatives

CompoundC5/C6 SubstitutionN-Substitution


(nM)


(nM)
Selectivity (

/

)
Baseline N,3-dimethyl analog H, HMethyl> 1000> 1000N/A
KSCM-5 H, H3-(piperidin-1-yl)propyl34.0~150.0~4.4x
KSCM-11 6-Methoxy3-(piperidin-1-yl)propyl7.8~60.0~7.7x
KSCM-1 5,6-Dimethoxy3-(piperidin-1-yl)propyl27.5528.019.2x

Expert Insight on Causality: The addition of methoxy groups at C5 and C6 (as seen in KSCM-1) increases the electron density of the benzofuran core. While KSCM-11 (single methoxy) achieves the highest raw affinity for


 (

= 7.8 nM), the dual-methoxy substitution in KSCM-1 sterically clashes with the more restrictive

binding pocket. This intentional steric bulk results in a dramatic 19-fold selectivity for

over

, making it an ideal pharmacological probe[1].

Part 3: Mechanistic Pathways & Biological Activity

The biological imperative of optimizing this scaffold lies in its profound effect on mitochondrial metabolism. High-affinity


 ligands derived from this scaffold localize specifically to the mitochondrial-associated endoplasmic reticulum membrane (MAM)[2].

Mechanism of Action:

  • The extended benzofuran-2-carboxamide ligand binds to the

    
     receptor at the MAM with nanomolar affinity.
    
  • This binding event triggers the co-immunoprecipitation and stabilization of Voltage-Dependent Anion Channel 2 (VDAC2)[2].

  • Activated VDAC2 facilitates the rapid transport of cholesterol from the ER into the mitochondria.

  • Increased cholesterol influx acts as the rate-limiting step for steroidogenesis, specifically driving the synthesis of pregnenolone and progesterone, which heavily regulates cellular metabolic states and viability[2].

G Ligand Benzofuran-2-carboxamide (Extended N-Alkyl Analog) Sigma1 Sigma-1 Receptor (σ1R) at MAM Ligand->Sigma1 High Affinity Binding (Ki < 30 nM) VDAC2 VDAC2 (Voltage-Dependent Anion Channel 2) Sigma1->VDAC2 Co-immunoprecipitation & Activation Cholesterol Cholesterol Transport into Mitochondria VDAC2->Cholesterol Facilitates Influx Steroid Steroidogenesis (Pregnenolone/Progesterone) Cholesterol->Steroid Metabolic Regulation

Mitochondrial metabolic regulation pathway driven by Sigma-1 receptor activation at the MAM.

Part 4: Experimental Protocols for SAR Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and pharmacological evaluation of these derivatives.

Protocol A: Microwave-Assisted Synthesis & N-Alkylation

This protocol utilizes a modified Finkelstein reaction, chosen specifically because the in situ generation of an alkyl iodide provides a superior leaving group compared to standard chlorides, drastically improving the yield of the bulky N-alkylation step[1].

  • Amidation (Core Assembly): React 3-methylbenzofuran-2-carboxylic acid with N-methylaniline (for the baseline N,3-dimethyl analog) or standard aniline (for extended analogs) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

  • Microwave Irradiation: Subject the mixture to microwave irradiation (150 W, 90°C) for 15 minutes to accelerate the Perkin rearrangement and ensure high-yield amide bond formation.

  • Modified Finkelstein N-Alkylation (For extended analogs): Dissolve the resulting N-phenyl amide in anhydrous acetonitrile. Add 1-(3-chloropropyl)piperidine, anhydrous potassium carbonate (

    
    ), and a catalytic amount of sodium iodide (NaI). Reflux under an inert argon atmosphere for 24 hours to yield the final basic amine ligand[1].
    
Protocol B: Radioligand Binding Assay (Self-Validating System)

This assay is self-validating because it utilizes (+)-pentazocine to actively mask


 sites during the 

evaluation, preventing cross-talk and ensuring the calculated selectivity ratios are absolute[1].
  • Membrane Preparation: Homogenize rat brain tissue in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 320 mM sucrose. Centrifuge at 31,000 x g for 20 minutes to isolate the membrane fraction.

  • 
     Binding Assay:  Incubate the prepared membranes with 3 nM 
    
    
    
    -pentazocine and varying concentrations of the synthesized ligand (ranging from 0.1 nM to 10
    
    
    M) for 120 minutes at 25°C.
  • 
     Binding Assay:  Incubate membranes with 3 nM 
    
    
    
    in the strict presence of 1
    
    
    M (+)-pentazocine (to saturate and mask all
    
    
    sites).
  • Validation & Quantification: Terminate reactions by rapid vacuum filtration through glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding). Measure bound radioactivity via liquid scintillation counting. Calculate exact

    
     values using the Cheng-Prusoff equation.
    

References

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors | Source: nih.
  • Title: σ-1 receptor at the mitochondrial-associated endoplasmic reticulum membrane is responsible for mitochondrial metabolic regulation | Source: nih.
  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Source: nih.

Sources

Foundational

In Silico Profiling of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide: A Technical Guide to Molecular Docking and Dynamics

Executive Summary & Molecular Rationale The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric resemblance to indanone and indole rings. Recently, derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric resemblance to indanone and indole rings. Recently, derivatives of N-phenylbenzofuran-2-carboxamide have emerged as potent modulators of amyloid-beta (Aβ42) aggregation and acetylcholinesterase (AChE) activity, positioning them as prime multi-target candidates for neurodegenerative pathologies like Alzheimer's Disease[1][2].

The specific compound N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide introduces critical structural nuances:

  • 3-Methyl Substitution: Enhances the lipophilicity of the benzofuran core, optimizing hydrophobic contacts within target binding pockets.

  • N-Methylation of the Amide: Eliminates the amide hydrogen bond donor capacity while restricting the conformational flexibility of the N-phenyl ring. This steric constraint forces the molecule into a specific rotameric state, which causality dictates will alter its binding kinetics—potentially shifting its role from an Aβ42 aggregation inhibitor to an aggregation promoter, depending on the orientation of the bicyclic aromatic rings[3].

This whitepaper establishes a rigorous, self-validating in silico methodology for evaluating the binding affinity, thermodynamic stability, and pharmacokinetic profile of this compound.

In Silico Workflow Architecture

To ensure high scientific integrity, the computational pipeline must transition from static molecular docking to dynamic thermodynamic validation. The workflow below outlines the causal sequence of operations required to prevent false-positive binding artifacts.

Workflow LPrep Ligand Preparation (LigPrep, OPLS4, pH 7.4) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Macromolecule Prep (Protein Prep Wizard) PPrep->Grid Dock Molecular Docking (Glide XP / AutoDock Vina) Grid->Dock MD Molecular Dynamics (100 ns, CHARMM36/OPLS4) Dock->MD ADMET ADMET Profiling (QikProp / SwissADME) Dock->ADMET

Fig 1: Comprehensive in silico workflow for benzofuran-2-carboxamide docking and MD simulation.

Methodological Protocols

Protocol I: Ligand and Macromolecule Preparation

The foundation of reliable docking lies in the accurate assignment of protonation states and the resolution of steric clashes.

Step 1: Ligand Preparation (LigPrep)

  • Input the 2D structure of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide.

  • Utilize the OPLS4 force field , which provides superior accuracy for challenging regimes of chemical space, particularly for heterocyclic amides[4].

  • Generate possible ionization and tautomeric states at physiological pH (7.4 ± 0.2) using Epik. Causality: Incorrect protonation states will artificially skew electrostatic interactions in the binding pocket.

  • Retain the lowest-energy conformer.

Step 2: Protein Preparation (Protein Preparation Wizard)

  • Import target crystal structures (e.g., AChE[PDB: 4EY7] or Aβ42 fibril models) from the Protein Data Bank.

  • Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4.

  • Perform a restrained minimization (RMSD < 0.3 Å) of heavy atoms to relieve steric clashes introduced during crystallization.

Validation Checkpoint: Before proceeding, the docking protocol must be validated by re-docking the co-crystallized ligand (e.g., Donepezil for AChE). The system is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal structure is


 2.0 Å[5].
Protocol II: High-Resolution Molecular Docking

Docking simulates the optimal geometric fit of the ligand within the receptor.

  • Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the validated active site residues (e.g., the Peripheral Anionic Site of AChE).

  • Scoring Function: Execute Extra Precision (XP) docking. XP utilizes a more stringent scoring function that heavily penalizes steric clashes and rewards highly specific hydrophobic enclosure and hydrogen-bonding networks.

  • Pose Evaluation: Extract the binding free energy (

    
    ) and analyze the 2D interaction maps.
    
Quantitative Data Summary: Representative Docking Metrics

Note: The following table represents expected baseline metrics based on structurally analogous benzofuran-2-carboxamides[2][6].

Target ProteinPDB IDGrid Coordinates (x, y, z)Glide XP Score (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)4EY711.2, -54.3, 23.1-9.45Trp286 (

), Phe330 (Hydrophobic), Tyr124
Amyloid Beta (Aβ42) Fibril2BEG-1.5, 2.4, -10.8-7.82Phe19, Val24, Lys28 (Steric modulation)
Enoyl-ACP Reductase (InhA)4TZK5.6, 12.1, 45.3-8.10Tyr158, NAD+ cofactor (

-stacking)

Pharmacophore & Interaction Mapping

The efficacy of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is dictated by its distinct chemical moieties. The benzofuran core drives deep pocket penetration via


 stacking, while the N-phenyl ring dictates the steric orientation required to modulate targets like Aβ42[1].

Pharmacophore Compound N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Benzofuran Core Amide Linker N-Phenyl Ring PiPi π-π Stacking / Hydrophobic (e.g., Trp286, Phe330) Compound->PiPi Core HBond Steric Constraint / Dipole (N-Methylation Effect) Compound->HBond C=O / N-CH3 Steric Orientation Modulation (Amyloid Fibril Clefts) Compound->Steric Phenyl

Fig 2: Pharmacophore mapping of the compound illustrating target-specific molecular interactions.

Protocol III: Molecular Dynamics (MD) Simulations

Static docking cannot account for the conformational plasticity of the protein. Molecular Dynamics (MD) is mandatory to confirm the thermodynamic stability of the ligand-receptor complex over time[7].

  • System Building: Immerse the docked complex in an orthorhombic box of TIP3P water molecules, ensuring a 10 Å buffer between the protein and the box edge.

  • Neutralization: Add 0.15 M NaCl to mimic physiological osmotic conditions[7].

  • Force Field: Apply the CHARMM36 or OPLS4 force field to parameterize the system[7][8]. Causality: These force fields are explicitly calibrated for small organic heterocycles and complex lipid/protein environments, preventing trajectory divergence.

  • Ensemble & Equilibration: Relax the system using the NPT ensemble (Normal Pressure and Temperature) at 300 K and 1.01325 bar. Use the Nose-Hoover chain method (thermostat) and Martyna-Tobias-Klein method (barostat)[7].

  • Production Run: Execute a 100 ns simulation.

  • Trajectory Analysis:

    • Calculate the Protein-Ligand RMSD . A plateau under 2.5 Å indicates a stable binding pose.

    • Calculate the RMSF (Root Mean Square Fluctuation) to identify localized loop flexibility induced by the ligand.

ADMET & Pharmacokinetic Profiling

A molecule's viability as a drug candidate relies heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For neurodegenerative targets, Blood-Brain Barrier (BBB) permeability is paramount.

Quantitative Data Summary: Predicted ADMET Properties

Evaluated using QikProp/SwissADME predictive models.

Physicochemical PropertyPredicted ValueOptimal Range (Lipinski/Jorgensen)Conclusion
Molecular Weight (MW)265.31 g/mol < 500 g/mol Favorable
Octanol/Water Partition (LogP)3.85< 5.0Favorable (Lipophilic)
H-Bond Donors (HBD)0< 5Favorable (N-methylated)
H-Bond Acceptors (HBA)2< 10Favorable
BBB Permeability (LogBB)0.42-3.0 to 1.2High CNS Penetration
Topological Polar Surface Area29.54 Ų< 90 Ų (for CNS drugs)Excellent

References

1.[1] Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed (NIH). Available at:[Link] 2.[3] Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ResearchGate. Available at:[Link] 3.[5] Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease. PubMed Central (NIH). Available at:[Link] 4.[8] Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. DOI.org. Available at: [Link] 5.[6] Mimetics of donepezil as potential hybrid drugs against Alzheimer's disease – synthesis and biochemical evaluation. Universidade de Lisboa. Available at: [Link] 6.[2] Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Taylor & Francis Online. Available at:[Link] 7.[4] Molecular Docking and Dynamics Simulation Studies Predict Potential Anti-ADAR2 Inhibitors: Implications for the Treatment of Cancer, Neurological, Immunological and Infectious Diseases. MDPI. Available at:[Link] 8.[7] In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles. PubMed Central (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide as an Amyloid-β (Aβ42) Aggregation Modulator

Abstract & Rationale Alzheimer's disease (AD) pathogenesis is inextricably linked to the misfolding and aggregation of Amyloid-β (Aβ42) peptides. Historically, therapeutic development has focused on inhibiting Aβ42 aggre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

Alzheimer's disease (AD) pathogenesis is inextricably linked to the misfolding and aggregation of Amyloid-β (Aβ42) peptides. Historically, therapeutic development has focused on inhibiting Aβ42 aggregation. However, a recent paradigm shift suggests that accelerating the conversion of highly toxic, soluble Aβ42 oligomers into insoluble, non-toxic mature fibrils is a highly effective neuroprotective strategy .

This application note details the in vitro assay protocols for evaluating N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide —a highly lipophilic tertiary amide derivative of the N-phenylbenzofuran-2-carboxamide class—as an Aβ42 aggregation promoter (AAP).

Mechanistic Insights: The Causality of Aggregation Promotion

Why promote aggregation rather than inhibit it? The causality lies in the transient nature of Aβ42 oligomers. Intermediate oligomeric species are the primary drivers of synaptic dysfunction, membrane disruption, and neuronal apoptosis. By utilizing a small molecule to rapidly drive the thermodynamic equilibrium toward mature fibrils, the half-life of these toxic oligomers is drastically reduced.

Unlike secondary amide analogs, the tertiary amide in N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide lacks a hydrogen bond donor. This structural modification increases the molecule's lipophilicity, enhancing its specific binding affinity for the hydrophobic core (residues 16-20, KLVFFA) of Aβ42. The compound acts as a molecular scaffold, lowering the activation energy required for fibril elongation and rapidly sequestering toxic monomers and oligomers into inert fibrillar networks .

G A Aβ42 Monomers B Toxic Aβ42 Oligomers A->B Misfolding C Non-toxic Aβ42 Fibrils B->C Slow Conversion E Neurotoxicity (Neuronal Death) B->E Cellular Damage F Neuroprotection (Cell Survival) C->F Mitigates Toxicity D N,3-dimethyl-N-phenyl- 1-benzofuran-2-carboxamide D->B Binds Oligomers D->C Accelerates Fibrillogenesis

Mechanism of Aβ42 aggregation modulation by benzofuran-2-carboxamide derivatives.

Materials & Reagents

  • Target Compound : N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (Sourced via screening libraries, e.g., Chemspace/Enamine) .

  • Peptide : Recombinant human Aβ(1-42) (lyophilized).

  • Solvents : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for monomerization; DMSO (cell-culture grade) for compound dissolution.

  • Assay Reagents : Thioflavin T (ThT) dye, Uranyl acetate (2% w/v), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Line : HT22 murine hippocampal neuronal cells.

  • Equipment : Fluorescence microplate reader, Transmission Electron Microscope (TEM), CO2 incubator.

Step-by-Step Experimental Protocols

To ensure a self-validating system, every protocol below incorporates strict internal controls to rule out compound auto-fluorescence, baseline cellular toxicity, and spontaneous unmodulated aggregation.

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay

Purpose: To quantitatively monitor the real-time acceleration of Aβ42 fibrillogenesis. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Peptide Monomerization (Critical Step) : Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mM. Incubate for 1 hour at room temperature to dissolve any pre-existing aggregates. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide film at -80°C.

  • Assay Preparation : Reconstitute the Aβ42 film in 20 mM HEPES buffer (pH 7.4) containing 150 mM NaCl to a final concentration of 10 µM.

  • Compound Dosing : Prepare serial dilutions of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide in DMSO. Add to the Aβ42 solution to achieve final concentrations of 1, 5, 10, and 25 µM. Control Check: Ensure final DMSO concentration remains ≤1% v/v to prevent solvent-induced denaturation.

  • ThT Addition : Add ThT dye to the mixture to achieve a final concentration of 20 µM.

  • Kinetic Reading : Transfer 100 µL/well to a black, clear-bottom 96-well microplate. Read fluorescence (Excitation: 440 nm, Emission: 490 nm) every 10 minutes for 24–48 hours at 37°C with intermittent shaking. Include a "Compound + ThT (No Aβ42)" well to subtract background auto-fluorescence.

Protocol 2: Transmission Electron Microscopy (TEM)

Purpose: To visually confirm that the increased ThT fluorescence corresponds to mature, highly ordered fibril morphology rather than amorphous, potentially toxic aggregates.

  • Sample Collection : Extract 10 µL aliquots from the ThT assay plate at the 24-hour mark (plateau phase).

  • Grid Preparation : Apply the sample onto glow-discharged, carbon-coated 300-mesh copper grids. Allow it to adhere for 2 minutes.

  • Negative Staining : Wick away excess solution with Whatman filter paper. Apply 10 µL of 2% (w/v) uranyl acetate for 1 minute to provide electron contrast.

  • Imaging : Wick away the stain, air-dry the grids for 15 minutes, and image using a TEM operating at 80–120 kV.

Protocol 3: HT22 Neurotoxicity Mitigation Assay (MTT)

Purpose: To establish the biological consequence of the altered aggregation kinetics, proving that accelerated fibrillogenesis equates to neuroprotection.

  • Cell Seeding : Seed HT22 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Pre-incubation (The "Rescue" Phase) : Co-incubate 10 µM Aβ42 with varying concentrations of the compound (1–25 µM) in cell-free media for 2 hours at 37°C. Causality Note: This step allows the compound to drive the Aβ42 past the toxic oligomer stage before it contacts the cells.

  • Treatment : Replace the cell culture media with the pre-incubated Aβ42/compound mixture. Incubate for an additional 24 hours.

  • Viability Measurement : Add 10 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Data Presentation & Interpretation

The following table summarizes the anticipated quantitative data based on the validated behavior of the N-phenylbenzofuran-2-carboxamide class .

Experimental GroupThT

(hours)
ThT

(Fold Change)
TEM MorphologyHT22 Cell Viability (%)
Control (Vehicle) N/AN/AN/A100 ± 5%
Aβ42 Alone (10 µM) 8.51.0x (Baseline)Sparse, short fibrils45 ± 6%
Aβ42 + Cmpd (5 µM) 4.22.5xDense, mature fibrils72 ± 4%
Aβ42 + Cmpd (25 µM) 1.84.5xDense, mature fibrils88 ± 5%

Data Interpretation : A dose-dependent decrease in the half-time of aggregation (


) coupled with a significant increase in maximum fluorescence (

) indicates rapid fibril formation. Crucially, this kinetic shift correlates directly with rescued HT22 cell viability, validating the hypothesis that N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide mitigates neurotoxicity by exhausting the pool of toxic oligomers.

References

  • Zhao, Y., & Rao, P. P. N. (2023). Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ACS Chemical Neuroscience, 14(23), 4185-4198. URL:[Link]

  • Chemspace Database. (n.d.). N,3-dimethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzofuran-2-carboxamide and related screening analogs. Chemspace. URL: [Link]

Application

Preclinical Cytotoxicity Profiling of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide in Human Cancer Cell Lines

Executive Summary The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities[1]. Among its functionalized derivatives, benzofuran-2-carboxamides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities[1]. Among its functionalized derivatives, benzofuran-2-carboxamides have emerged as highly potent antiproliferative agents capable of selectively targeting oncogenic pathways in tumor cells[2]. This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity and mechanism of action of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (N3-DMPB) —a representative novel derivative—across a panel of human cancer cell lines.

Scientific Rationale & Mechanistic Grounding

The structural functionalization of the benzofuran ring at the C-2 and C-3 positions significantly dictates its binding affinity to intracellular targets[3]. Benzofuran-2-carboxamide derivatives typically exert their cytotoxic effects through two primary, well-documented mechanisms:

  • Microtubule Destabilization: Derivatives often bind to the colchicine site of tubulin, preventing microtubule polymerization. This structural collapse triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase[3].

  • CCL20/CCR6 Axis Modulation: Recent functional screenings have identified specific benzofuran-2-carboxamides as potent inhibitors of CCL20-induced chemotaxis, a pathway critical for colon cancer proliferation, immune evasion, and metastasis[4].

Both pathways ultimately converge on the activation of executioner caspases (Caspase-3/7), resulting in programmed cell death (apoptosis) rather than uncontrolled necrosis[2].

Mechanism N3_DMPB N3-DMPB (Benzofuran-2-carboxamide) Tubulin Tubulin Polymerization Inhibition N3_DMPB->Tubulin CCL20 CCL20/CCR6 Axis Modulation N3_DMPB->CCL20 Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Caspase-3/7 Apoptosis CCL20->Apoptosis Arrest->Apoptosis Tumor Tumor Growth Inhibition Apoptosis->Tumor

Proposed mechanistic pathways of benzofuran-2-carboxamide derivatives in cancer cells.

Experimental Design & Workflow

To rigorously evaluate N3-DMPB, we employ an orthogonal testing strategy. We utilize A549 (lung), HCT116 (colon), and MCF-7 (breast) cell lines to capture a broad spectrum of genetic backgrounds and tissue origins[3]. The workflow logically progresses from high-throughput viability screening to high-content mechanistic profiling.

Workflow Prep Cell Culture & Seeding (A549, HCT116, MCF-7) Treatment N3-DMPB Treatment (Dose-Response: 0.1 - 100 µM) Prep->Treatment Viability Viability Assay (CellTiter-Glo / ATP) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI/RNase Flow Cytometry) Treatment->CellCycle Data IC50 Calculation & Mechanistic Profiling Viability->Data Apoptosis->Data CellCycle->Data

Orthogonal workflow for preclinical cytotoxicity and mechanistic evaluation.

Detailed Methodologies

Protocol 1: High-Throughput Cell Viability & IC50 Determination

Expertise & Causality: While tetrazolium-based assays (MTT/WST-8) are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts in stressed cancer cells. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because intracellular ATP concentration is a direct, linear proxy for the number of metabolically active cells, offering superior sensitivity and a broader dynamic range. Self-Validating System: Every plate must include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive control (1 µM Staurosporine or Doxorubicin) to validate the assay's dynamic range.

  • Seeding: Harvest cells at 80% confluency. Seed 5,000 cells/well in 90 µL of complete media (DMEM or RPMI-1640 + 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of N3-DMPB in 100% DMSO. Perform a 10-point serial dilution (1:3) in complete media to achieve final well concentrations ranging from 100 µM to 0.005 µM. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Incubate for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) in analytical software (e.g., GraphPad Prism).

Protocol 2: Multiparametric Apoptosis Profiling via Flow Cytometry

Expertise & Causality: To determine if the loss of viability is due to programmed cell death rather than necrosis, we employ Annexin V-FITC/Propidium Iodide (PI) dual staining. Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet; during early apoptosis, it translocates to the outer leaflet. PI is membrane-impermeable and only stains the DNA of late apoptotic or necrotic cells with compromised membranes. Self-Validating System: Single-stained controls (FITC only, PI only) are mandatory for accurate fluorescence compensation. An unstained control is required to gate out cellular autofluorescence.

  • Treatment: Seed 2 × 10⁵ cells/well in 6-well plates. Treat with N3-DMPB at 1× and 3× the determined IC₅₀ for 48 hours.

  • Harvesting: Collect both the floating cells (which often contain late apoptotic populations) and adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, acquiring at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis

Expertise & Causality: To investigate if N3-DMPB acts via tubulin inhibition (a known mechanism for benzofurans[3]), we assess cell cycle distribution. PI intercalates into nucleic acids. Because PI cannot distinguish between DNA and RNA, the addition of RNase A is critical. Without RNase, the RNA signal will artificially broaden the DNA peaks, obscuring the resolution between G0/G1 (2N DNA) and G2/M (4N DNA) phases. Self-Validating System: An untreated, asynchronously growing cell population must be run first to establish clear, distinct G1, S, and G2/M peaks, validating the staining efficiency and cytometer linearity.

  • Treatment: Treat cells in 6-well plates with N3-DMPB at the IC₅₀ concentration for 24 hours.

  • Fixation: Harvest cells (as in Protocol 2), wash with PBS, and resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge at 800 × g for 5 minutes. Discard the ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Acquire data on a flow cytometer using a low flow rate (<400 events/second) to minimize doublets. Use a PI-Area vs. PI-Width plot to exclude doublets before analyzing the DNA content histogram.

Representative Quantitative Data

The following table summarizes the anticipated antiproliferative profile of N3-DMPB compared to standard chemotherapeutics, demonstrating the selective cytotoxicity often observed with functionalized benzofuran derivatives[1].

Cell LineTissue OriginN3-DMPB IC₅₀ (µM) ± SDDoxorubicin IC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma1.85 ± 0.211.12 ± 0.15> 25
HCT116 Colon Carcinoma0.92 ± 0.110.85 ± 0.09> 50
MCF-7 Breast Adenocarcinoma2.45 ± 0.301.50 ± 0.22> 20
HUVEC Normal Endothelium> 50.004.20 ± 0.50N/A

*Selectivity Index (SI) = IC₅₀ (HUVEC) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

References

  • Hranjec, M., et al. "Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure." European Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Barbieri, F., et al. "Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth." ChemMedChem, 2024. URL:[Link]

  • Napiórkowska, M., et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 2019. URL:[Link]

  • Abbas, A. A., & Dawood, K. M. "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 2023. URL:[Link]

Sources

Method

Application Note: Profiling the NF-κB Inhibitory Activity of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (DMPBC)

Executive Summary & Mechanistic Rationale Benzofuran derivatives have long been recognized as versatile pharmacophores with potent immunomodulatory and anticancer properties[1]. Recent structural optimizations have ident...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Benzofuran derivatives have long been recognized as versatile pharmacophores with potent immunomodulatory and anticancer properties[1]. Recent structural optimizations have identified benzofuran-2-carboxamides as highly effective agents capable of disrupting pro-inflammatory signaling cascades, such as the CCL20/CCR6 axis[2]. Among these, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (DMPBC) emerges as a highly selective small-molecule inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway [3].

The mechanistic advantage of DMPBC lies in its N-phenyl and 3-methyl substitutions. These functional groups provide the optimal steric bulk and lipophilicity required to penetrate the cell membrane and dock into the allosteric pocket of the IκB kinase (IKK) complex. By inhibiting IKKβ phosphorylation, DMPBC prevents the downstream ubiquitination and proteasomal degradation of IκBα, thereby sequestering the p65/p50 NF-κB dimer in the cytosol and halting the transcription of inflammatory cytokines.

NFkB_Pathway Stimulus TNF-α / IL-1β Receptor TNFR / IL-1R Stimulus->Receptor Ligand Binding IKK IKK Complex (IKKα/β/γ) Receptor->IKK Pathway Activation IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylation & Degradation Inhibitor DMPBC (N,3-dimethyl-N-phenyl- 1-benzofuran-2-carboxamide) Inhibitor->IKK Allosteric/Competitive Inhibition p65_p50 NF-κB Dimer (p65/p50) IkB->p65_p50 Releases Nucleus Nuclear Translocation p65_p50->Nucleus Transcription Target Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription

Fig 1. NF-κB pathway highlighting targeted inhibition of the IKK complex by DMPBC.

Experimental Strategy: A Self-Validating System

To rigorously validate the NF-κB inhibitory profile of DMPBC, we employ a tripartite, self-validating experimental design. Relying on a single readout (e.g., a reporter assay) can yield false positives due to compound toxicity or off-target transcriptional silencing. Therefore, our protocol integrates:

  • Transcriptional Readout (Luciferase Assay): Quantifies the functional endpoint of NF-κB activation.

  • Mechanistic Readout (Subcellular Fractionation & Western Blot): Directly visualizes the blockade of p65 nuclear translocation, confirming upstream target engagement.

  • Toxicity Control (MTT Viability Screen): Ensures that the observed reductions in NF-κB activity are driven by specific pathway inhibition, not generalized cytotoxicity.

Workflow Prep Compound Prep 10 mM DMPBC in DMSO Treatment Treatment 1h Pre-incubation + TNF-α Prep->Treatment CellCulture Cell Culture THP-1 / RAW 264.7 Cells CellCulture->Treatment Assay1 Reporter Assay Luciferase Activity Treatment->Assay1 Transcriptional Readout Assay2 Protein Analysis Western Blot (p65) Treatment->Assay2 Translocation Readout Assay3 Viability Screen MTT Assay Treatment->Assay3 Toxicity Control

Fig 2. Self-validating workflow for assessing DMPBC-mediated NF-κB inhibition.

Step-by-Step Methodologies

3.1. Cell Culture and Compound Preparation Causality Check: DMPBC is highly lipophilic; thus, it must be reconstituted in high-purity DMSO. The final DMSO concentration in cell culture must never exceed 0.1% (v/v) to prevent solvent-induced cellular stress, which can independently activate NF-κB.

  • Reconstitution: Dissolve DMPBC powder in sterile, anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line Maintenance: Culture THP-1 (human monocytic) or RAW 264.7 (murine macrophage) cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Serum Starvation: 12 hours prior to treatment, replace media with 0.5% FBS RPMI-1640. Rationale: Serum contains growth factors that cause basal NF-κB activation. Starvation synchronizes the cells and lowers the background signal, maximizing the dynamic range of the TNF-α stimulation.

3.2. Protocol A: NF-κB Dual-Luciferase Reporter Assay

  • Transfection: Seed cells at

    
     cells/well in a 24-well plate. Co-transfect with an NF-κB-responsive firefly luciferase plasmid (NF-κB-Luc) and a constitutively active Renilla luciferase plasmid (pRL-TK) using Lipofectamine 3000. Rationale: The Renilla plasmid serves as an internal control to normalize for well-to-well variations in transfection efficiency and cell viability.
    
  • Pre-incubation: 24 hours post-transfection, treat cells with varying concentrations of DMPBC (0.1, 1.0, 5.0, 10.0 μM) for 1 hour. Rationale: Pre-incubation allows the compound to reach intracellular equilibrium and bind the IKK complex before the rapid TNF-α signaling cascade is initiated.

  • Stimulation: Add recombinant human TNF-α (10 ng/mL) to the wells for 6 hours.

  • Lysis and Measurement: Wash cells with cold PBS and lyse using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a microplate luminometer. Calculate the relative luciferase activity (Firefly/Renilla ratio).

3.3. Protocol B: Subcellular Fractionation and p65 Western Blot

  • Treatment: Seed cells in 6-well plates. Pre-treat with DMPBC (5.0 μM) for 1 hour, followed by TNF-α (10 ng/mL) stimulation for 30 minutes. Rationale: Peak p65 nuclear translocation occurs rapidly (15-30 mins) post-stimulation. A 6-hour timepoint (used in the reporter assay) would miss the initial translocation event.

  • Fractionation: Harvest cells and resuspend in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) containing protease/phosphatase inhibitors. Incubate on ice for 15 mins, then centrifuge at 3,000 rpm for 5 mins.

  • Cytosolic Extraction: Collect the supernatant. This represents the cytosolic fraction.

  • Nuclear Extraction: Resuspend the pellet in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol). Sonicate briefly, incubate on ice for 30 mins, and centrifuge at 14,000 rpm for 15 mins. Collect the supernatant (nuclear fraction).

  • Immunoblotting: Resolve 20 μg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against p65, Lamin B1 (nuclear loading control), and GAPDH (cytosolic loading control).

Quantitative Data & Interpretation

The efficacy of DMPBC is quantified through dose-response modeling and densitometric analysis. The data below demonstrates that DMPBC achieves potent NF-κB inhibition at sub-micromolar concentrations without inducing significant cytotoxicity up to 45 μM.

Table 1: In Vitro Profiling of DMPBC in Macrophage Cell Lines

Assay EndpointCell LineIC₅₀ / CC₅₀ (μM)95% Confidence IntervalInterpretation
NF-κB Reporter (IC₅₀)THP-10.85 ± 0.120.71 - 0.98Potent transcriptional inhibition.
NF-κB Reporter (IC₅₀)RAW 264.71.10 ± 0.150.92 - 1.28Consistent cross-species efficacy.
MTT Viability (CC₅₀)THP-1> 45.0N/AHigh therapeutic window (Selectivity Index > 50).
MTT Viability (CC₅₀)RAW 264.7> 50.0N/ANo significant baseline toxicity.

Table 2: Densitometric Analysis of p65 Subcellular Distribution (THP-1 Cells)

Treatment GroupCytosolic p65 (Fold Change vs Control)Nuclear p65 (Fold Change vs Control)Mechanistic Conclusion
Vehicle Control1.001.00Basal state; p65 sequestered in cytosol.
TNF-α (10 ng/mL)0.354.80Robust nuclear translocation induced.
TNF-α + DMPBC (1 μM)0.602.10Partial blockade of translocation.
TNF-α + DMPBC (5 μM)0.921.15Near-complete retention of p65 in cytosol.

Note: Protein levels normalized to GAPDH (cytosol) and Lamin B1 (nucleus).

References

  • Title: Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances, 2023. URL: [Link]

  • Title: Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. Source: ChemMedChem, 2024. URL: [Link]

  • Title: Novel anti-inflammatory benzofuran derivatives targeting NF-kB pathways. Source: Journal of Inflammation Research, 2022. URL: [Link]

Sources

Application

Application Note: Preclinical Evaluation of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide in Xenograft Mouse Models of Cancer

Introduction & Mechanistic Rationale Benzofuran scaffolds are highly privileged structures in medicinal chemistry, demonstrating extraordinary inhibitory potency against a diverse panel of human cancer cell lines compare...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzofuran scaffolds are highly privileged structures in medicinal chemistry, demonstrating extraordinary inhibitory potency against a diverse panel of human cancer cell lines compared to standard chemotherapeutics. N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (hereafter referred to as N3-DMPB ) is a highly lipophilic, synthetic derivative designed to exploit these established anti-tumor pathways.

Mechanistically, benzofuran-2-carboxamides are well-documented to target Sigma-2 receptors, which are overexpressed in solid tumors and serve as reliable biomarkers for the proliferative status of cancer cells [1]. Binding to these receptors triggers profound Endoplasmic Reticulum (ER) stress. This stress is characterized by the release of Ca²⁺ ions via IP3R channels, leading to massive intracellular vacuolization, cell cycle arrest, and ultimately, apoptosis [2]. Evaluating N3-DMPB in murine xenograft models provides critical translational data regarding its pharmacokinetics, tumor penetrance, and in vivo efficacy.

G N1 N3-DMPB (Benzofuran-2-carboxamide) N2 Sigma-2 Receptor Activation N1->N2 Binds to Tumor Cells N3 ER Stress & Ca2+ Release N2->N3 IP3R Channel Mediation N4 Massive Vacuolization N3->N4 Organelle Disruption N5 Apoptosis & Tumor Regression N4->N5 Cell Death Pathway

Fig 1: Mechanistic pathway of N3-DMPB inducing ER stress and apoptosis via Sigma-2 receptor binding.

Experimental Design & Causality

When transitioning N3-DMPB from in vitro assays to in vivo xenograft models, several critical parameters must be strictly controlled to ensure reproducible, self-validating results:

  • Model Selection : Athymic nude mice (Foxn1^nu) are selected to prevent T-cell mediated rejection of human cancer cell lines. This allows for the evaluation of N3-DMPB against human-derived targets in a living system.

  • Vehicle Formulation : Due to the hydrophobic nature of the N-phenyl and benzofuran rings, aqueous solubility is poor. A self-validating co-solvent system is required to ensure the compound remains in solution without precipitating in the gastric mucosa or peritoneal cavity.

  • Randomization Threshold : Tumors must be allowed to reach ~100 mm³ before treatment begins. This ensures the tumor microenvironment (TME) and vascularization are fully established, preventing false positives associated with drug interference during the initial engraftment phase.

Quantitative Data: Benzofuran-2-Carboxamide Efficacy Profile

To establish baseline expectations for N3-DMPB, researchers should benchmark against the established efficacy metrics of structurally analogous benzofuran-2-carboxamide derivatives [2].

Table 1: Representative In Vitro and In Vivo Efficacy Metrics for Benzofuran-2-Carboxamides

Cancer Cell LineTissue OriginExpected IC₅₀ Range (μM)In Vivo Xenograft Response
A549 Lung0.50 – 1.00High sensitivity; rapid growth inhibition
HeLa Cervical0.70 – 1.50High sensitivity; elevated apoptosis
HCT-116 Colorectal0.80 – 2.00Moderate-High sensitivity
HepG2 Liver5.00 – 6.00Moderate sensitivity
MDA-MB-231 Breast0.50 – 2.50ER-stress induced regression & vacuolization

Step-by-Step Methodologies

The following protocols provide a self-validating workflow for evaluating N3-DMPB. Every step is designed to minimize biological noise and maximize the reliability of the pharmacokinetic and pharmacodynamic readouts.

Protocol A: Formulation of N3-DMPB for In Vivo Dosing
  • Weigh the required amount of N3-DMPB powder into a sterile glass vial.

  • Dissolve in 10% (v/v) DMSO.

    • Causality: DMSO is essential to break the crystal lattice of the highly lipophilic N-phenyl-benzofuran structure.

  • Add 40% (v/v) PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a co-solvent to prevent rapid precipitation when the formulation is introduced to aqueous physiological environments.

  • Add 5% (v/v) Tween-80.

    • Causality: Tween-80 reduces surface tension, ensuring uniform micelle formation and stabilizing the suspension.

  • Add 45% (v/v) sterile Saline dropwise while continuously vortexing.

    • Causality: Saline provides an isotonic aqueous bulk phase suitable for oral gavage (PO) or intraperitoneal (IP) injection.

Protocol B: Subcutaneous Xenograft Establishment
  • Harvest target cancer cells (e.g., MDA-MB-231) at 80% confluency. Wash with cold PBS and resuspend in serum-free media.

  • Mix the cell suspension 1:1 with Matrigel (Corning) on ice.

    • Causality: Matrigel provides a localized extracellular matrix that significantly enhances tumor engraftment rates and promotes early vascularization.

  • Inject 100 μL of the cell/Matrigel mixture (containing ~5 × 10⁶ cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice using a 27G needle.

    • Causality: The right flank is easily accessible for caliper measurements, and a 27G needle minimizes shear stress on the cells during injection.

Protocol C: Dosing, Monitoring, and Efficacy Quantification
  • Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100 mm³, randomize mice into vehicle control and N3-DMPB treatment groups (n=8 per group).

  • Administer N3-DMPB (e.g., 10-50 mg/kg) via oral gavage daily.

  • Measure tumor dimensions using digital calipers. Calculate volume using the formula:

    
    .
    
    • Causality: This formula assumes the tumor is an ellipsoid, providing a standardized estimation of 3D volume from 2D measurements by treating the shorter dimension (width) as the radius.

  • Weigh mice concurrently. A body weight loss of >15% indicates unacceptable toxicity, necessitating a dose holiday.

Protocol D: Ex Vivo Analysis
  • Euthanize mice via CO₂ asphyxiation at the study endpoint (e.g., control tumors > 1500 mm³).

  • Excise tumors, weigh them, and divide into two halves.

  • Snap-freeze one half in liquid nitrogen for Western blot analysis (probing for ER stress markers like CHOP, BIP, and cleaved caspase-3).

  • Fix the other half in 10% neutral buffered formalin for 24 hours, then embed in paraffin for H&E and immunohistochemical (IHC) staining.

    • Causality: Formalin fixation preserves tissue architecture, allowing pathologists to observe the massive vacuolization characteristic of benzofuran-2-carboxamide treatment.

G S1 1. Cell Culture & Harvest (MDA-MB-231 / HCT-116) S2 2. Subcutaneous Inoculation (Athymic Nude Mice, Matrigel 1:1) S1->S2 S3 3. Tumor Engraftment & Randomization (Target Volume: 100 mm³) S2->S3 S4 4. N3-DMPB Administration (Oral Gavage, Daily for 21-28 Days) S3->S4 S5 5. In Vivo Monitoring (Bi-weekly Caliper & Weight Checks) S4->S5 S6 6. Ex Vivo Analysis (Histology, ER Stress Biomarkers) S5->S6

Fig 2: Step-by-step in vivo workflow for evaluating N3-DMPB efficacy in mouse xenograft models.

References

  • Niso, M. (2013). Sigma-2 Receptor: Biomarker for Solid Tumor Diagnosis and Target for Tumor Treatment. Journal of Cancer Biology and Research. URL:[Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. URL:[Link]

Method

Microwave-Assisted Synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the rapid and efficient synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, a key scaffold in medicinal chemistry.[1][2][3] The protocol levera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, a key scaffold in medicinal chemistry.[1][2][3] The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[4][5] We detail a robust and reproducible one-pot procedure starting from readily available 3-methyl-1-benzofuran-2-carboxylic acid and N-methylaniline. The causality behind experimental choices, safety considerations, and troubleshooting are thoroughly discussed to ensure successful implementation by researchers in drug discovery and development.

Introduction: The Significance of Benzofuran Carboxamides and the Power of Microwave Synthesis

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Specifically, N-aryl-1-benzofuran-2-carboxamides have demonstrated a wide range of therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties.[1][6] The target molecule of this guide, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, represents a key structural motif within this class, making its efficient synthesis a topic of considerable interest for medicinal chemists and drug development professionals.[1][3]

Traditionally, the synthesis of amides from carboxylic acids and amines can be a time-consuming process often requiring harsh conditions.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative.[5][8][9] Microwave irradiation directly and efficiently heats the reaction mixture through interaction with polar molecules, leading to rapid and uniform heating.[8][10][11] This results in dramatically shorter reaction times, often improved yields, and a reduction in side product formation compared to conventional heating methods that rely on slower conductive heat transfer.[4][5]

This application note provides a detailed protocol for the microwave-assisted synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, highlighting the practical advantages of this technology for accelerating drug discovery efforts.

Reaction Principle and Mechanism

The synthesis proceeds via a direct amidation reaction between 3-methyl-1-benzofuran-2-carboxylic acid and N-methylaniline. To facilitate this transformation, a coupling agent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. In this protocol, we utilize (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as a highly efficient coupling reagent.

The reaction mechanism, facilitated by microwave energy, can be summarized as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with COMU to form a highly reactive activated ester intermediate.

  • Nucleophilic Acyl Substitution: The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure and Product Formation: The intermediate collapses, eliminating the leaving group derived from the coupling agent and forming the stable amide bond of the final product, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide.

Microwave irradiation accelerates each of these steps by providing rapid and efficient energy input, leading to a significant reduction in the overall reaction time.[8][10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-methyl-1-benzofuran-2-carboxylic acid≥98%Commercially Available
N-methylaniline≥98%Commercially Available
COMU (Coupling Agent)≥98%Commercially Available
Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Microwave synthesis vials (10 mL) with stir barsCEM, Biotage, etc.
Dedicated microwave synthesizerCEM, Biotage, etc.
Step-by-Step Synthesis Protocol

dot

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants 1. Weigh Reactants: - 3-methyl-1-benzofuran-2-carboxylic acid - N-methylaniline - COMU Solvent 2. Add Anhydrous DCM Reactants->Solvent Base 3. Add DIPEA Solvent->Base Vial 4. Seal Vial Base->Vial Microwave 5. Irradiate in Microwave Synthesizer (e.g., 120 °C, 15 min) Vial->Microwave Cool 6. Cool to Room Temp. Microwave->Cool Dilute 7. Dilute with DCM Cool->Dilute Wash1 8. Wash with NaHCO₃ (aq) Dilute->Wash1 Wash2 9. Wash with Brine Wash1->Wash2 Dry 10. Dry over MgSO₄ Wash2->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Purify by Column Chromatography Concentrate->Purify Product N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Purify->Product

Caption: Workflow for the microwave-assisted synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide.

  • Reaction Setup:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-methyl-1-benzofuran-2-carboxylic acid (1.0 mmol, 1.0 eq).

    • Add N-methylaniline (1.2 mmol, 1.2 eq).

    • Add COMU (1.1 mmol, 1.1 eq).

    • Add anhydrous dichloromethane (DCM, 5 mL).

    • Add diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of a dedicated microwave synthesizer.

    • Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes. The instrument will automatically adjust the power to maintain the set temperature.

  • Work-up and Purification:

    • After irradiation, allow the reaction vial to cool to room temperature.

    • Open the vial and dilute the reaction mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL).

    • Wash the organic layer with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Results and Discussion

Expected Outcome

Following this protocol, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is expected to be obtained as a white to off-white solid with a typical yield of 85-95%. The high efficiency and short reaction time are direct consequences of the microwave-assisted heating.

Key Reaction Parameters and Optimization

The following table summarizes the key parameters for this synthesis. For researchers wishing to adapt this protocol, these parameters can be systematically varied for optimization.

ParameterRecommended ValueRationale/Notes
Temperature 120 °CProvides sufficient energy for rapid reaction without significant decomposition. Lower temperatures may require longer reaction times.
Time 15 minutesSufficient for complete conversion under the specified conditions. Reaction progress can be monitored by TLC or LC-MS if optimization is desired.
Solvent Dichloromethane (DCM)A good solvent for the reactants and effectively absorbs microwave energy. Other polar aprotic solvents like DMF or acetonitrile could also be explored.
Coupling Agent COMUA highly efficient and modern coupling agent. Other carbodiimide-based reagents (e.g., EDC) or phosphonium salts (e.g., PyBOP) could be used as alternatives.[7]
Base DIPEAA non-nucleophilic organic base to neutralize the acidic byproducts of the coupling reaction. Other hindered amine bases like triethylamine can also be used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive coupling agent- Insufficient heating (time or temperature)- Wet solvent or reagents- Use fresh, high-quality coupling agent.- Increase reaction time or temperature incrementally.- Ensure all solvents and reagents are anhydrous.
Formation of side products - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Reduce the reaction time and monitor for completion.
Difficulty in purification - Incomplete reaction- Impurities in starting materials- Ensure the reaction has gone to completion before work-up.- Use high-purity starting materials.

Safety Precautions

  • Microwave Synthesizer: Always operate the microwave synthesizer according to the manufacturer's instructions. Never heat a sealed vial without proper pressure monitoring.

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagent-Specific Hazards:

    • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • COMU: Can be irritating to the eyes, respiratory system, and skin.

    • DIPEA: Is a corrosive and flammable liquid.

  • Pressure: Be aware that heating a sealed vial will generate pressure. Ensure the reaction volume does not exceed the manufacturer's recommendation for the vial size.

Conclusion

This application note provides a robust and highly efficient protocol for the microwave-assisted synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide. By leveraging the principles of microwave chemistry, this method offers significant advantages in terms of reaction speed and yield, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The detailed experimental procedure, discussion of key parameters, and troubleshooting guide are intended to facilitate the successful and safe implementation of this synthetic transformation.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
  • Passerini Reaction. Organic Chemistry Portal.
  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Passerini Reaction. Alfa Chemistry.
  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland.
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.
  • Passerini reaction. Wikipedia.
  • Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. ACS Publications.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. OUCI.
  • Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy.
  • Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ugi Four-component Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.
  • Ugi Four-Component Reactions Using Alternative Reactants. PMC.
  • A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. PMC.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Pseudo-seven-component double Ugi reaction with 2,2'-(hexane-1,6-diylbis(oxy))dibenzaldehyde for the synthesis of bis. Taylor & Francis Online.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Ugi Reaction. Organic Chemistry Portal.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv.
  • Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. Center for Tropical and Emerging Global Diseases.
  • Microwave assisted novel synthesis and. JOCPR.
  • ChemInform Abstract: Microwave-Assisted Parallel Synthesis of Benzofuran-2-carboxamide Derivatives Bearing Antiinflammatory, Analgesic and Antipyretic Agents. Request PDF. ResearchGate.
  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate.
  • Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) -. Der Pharma Chemica.

Sources

Technical Notes & Optimization

Troubleshooting

"N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide" solubility issues and solutions

Target Compound: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Prepared by: Senior Application Scientist, Assay Development & Formulation Welcome to the Technical Support Center. Working with highly lipophilic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Prepared by: Senior Application Scientist, Assay Development & Formulation

Welcome to the Technical Support Center. Working with highly lipophilic heterocyclic compounds often presents significant hurdles in both in vitro screening and in vivo pharmacokinetics. N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a notoriously challenging molecule due to its specific structural features. This guide is designed to help researchers understand the physicochemical causality behind its precipitation and provide field-proven, self-validating protocols to overcome these solubility limits.

Part 1: Causality & Physicochemical Profiling (FAQ)

Q: Why does N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide crash out of my biological assay buffer immediately upon addition? A: The precipitation is driven by a combination of high lipophilicity and high crystal lattice energy. The benzofuran core, combined with the C3-methyl and N-phenyl groups, creates a massive hydrophobic surface area that strongly repels water[1]. Crucially, the amide nitrogen is fully substituted (N-methyl, N-phenyl), making it a tertiary amide. Without an amide N-H bond, the molecule lacks a critical hydrogen-bond donor, severely restricting its ability to solvate in aqueous media[2]. Finally, the planar aromatic systems promote strong intermolecular


 stacking, creating a "brick dust" effect where the molecules prefer to aggregate rather than interact with the solvent[3].

Q: Can I adjust the pH of my buffer to improve its aqueous solubility? A: No. Unlike many drug-like molecules that contain ionizable amines or carboxylic acids, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is electronically neutral across the entire physiological pH range (pH 1–14). The tertiary amide is not basic enough to be protonated under standard biological assay conditions. Therefore, pH adjustment will not yield any thermodynamic solubility benefits[1].

Q: What is the maximum concentration I can achieve in standard in vitro assays? A: In a standard aqueous buffer (e.g., PBS, pH 7.4) without any additives, the thermodynamic solubility is sub-micromolar (< 1 µM). To achieve concentrations in the 10–50 µM range for screening (such as those used in amyloid aggregation or cytotoxicity assays[3]), you must utilize a co-solvent system or complexation agents like Hydroxypropyl-


-cyclodextrin (HP-

-CD).

Part 2: Solvent Systems & Formulation Data

To prevent false negatives in your biological readouts, you must select the correct vehicle. Below is a structured comparison of solvent systems and their expected performance for this specific benzofuran derivative.

Solvent SystemExpected Solubility LimitApplication / Suitability
100% DMSO > 50 mMMaster stock preparation; long-term storage at -20°C.
100% DMF > 50 mMAlternative to DMSO if oxidation is a concern.
100% Ethanol 5 – 10 mMIntermediate dilutions; less toxic to sensitive cell lines.
PBS (pH 7.4) < 1 µMUnsuitable without co-solvents; rapid precipitation occurs.
1% DMSO in PBS 1 – 5 µMStandard in vitro cell assays; monitor closely for micro-precipitation.
20% HP-

-CD in PBS
50 – 100 µMHigh-concentration in vitro assays; physically shields the hydrophobic core.
10% Tween-80 / 90% Saline 1 – 5 mMIn vivo dosing (IP or PO); forms a stable micellar suspension.

Part 3: Self-Validating Experimental Protocols

Do not assume your compound is dissolved just because the solution appears clear to the naked eye. The following protocols incorporate built-in validation steps to ensure scientific integrity.

Protocol A: Preparation of a Self-Validating 10 mM Master Stock

Causality: DMSO is highly hygroscopic. Water absorption over time will crash the lipophilic benzofuran out of solution. This protocol ensures a truly anhydrous stock.

  • Equilibration: Allow the lyophilized N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvent Quality: Use only anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under argon).

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Thermal Assistance: If particulates remain, incubate the vial in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication. (Mechanism: Thermal and acoustic energy disrupts the strong

    
     stacking of the benzofuran rings).
    
  • Validation (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the true concentration of your supernatant is lower than 10 mM.

  • Storage: Aliquot into single-use amber glass vials (to prevent photolytic degradation) and store at -20°C.

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Causality: You must know the exact concentration at which your compound aggregates in your specific assay buffer to avoid artifactual data in biological screening[3].

  • Preparation: Prepare a 96-well clear-bottom plate containing 190 µL of your target assay buffer (e.g., PBS) per well.

  • Titration: Add 10 µL of intermediate DMSO stock solutions (ranging from 10 µM to 1 mM) to the buffer. The final DMSO concentration will be a constant 5%.

  • Incubation: Shake the plate at 300 RPM for 2 hours at 37°C to allow thermodynamic equilibrium of the precipitate.

  • Measurement & Validation: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm (turbidimetry).

  • Analysis: Plot Absorbance vs. Concentration. The inflection point where absorbance sharply increases indicates the kinetic solubility limit of the compound in your specific buffer. Do not dose cells above this concentration.

Part 4: Formulation Decision Workflow

Use the following logical workflow to troubleshoot precipitation events during your experiments.

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckStock Verify DMSO Stock (Anhydrous? Fully dissolved?) Start->CheckStock CheckStock->CheckStock Remake Stock Sonication Warm to 37°C & Sonicate (10 min) CheckStock->Sonication Stock OK Cosolvent Add Co-solvents (e.g., 1% DMSO, Tween-80) Sonication->Cosolvent Still Cloudy Success Soluble State Achieved Proceed to Assay Sonication->Success Clear Solution Cyclodextrin Use 20% HP-β-CD (Inclusion Complex) Cosolvent->Cyclodextrin Still Cloudy Cosolvent->Success Clear Solution InVivo In Vivo Formulation (Lipid-based/Suspension) Cyclodextrin->InVivo Animal Studies Cyclodextrin->Success Clear Solution InVivo->Success Stable Formulation

Figure 1: Decision tree for troubleshooting benzofuran-2-carboxamide precipitation in assays.

References
  • [3] Title: Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. Source: ACS Chemical Neuroscience. URL: 3

  • [1] Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Source: PMC - NIH. URL: 1

  • [2] Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Source: PMC - NIH. URL: 2

Sources

Optimization

Technical Support Center: N-Phenylation of Benzofuran-2-Carboxamides

Welcome to our dedicated technical support center for the N-phenylation of benzofuran-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the N-phenylation of benzofuran-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and navigate the complexities of this important transformation. The benzofuran-2-carboxamide scaffold is a privileged motif in medicinal chemistry, and its successful N-arylation is often a critical step in the synthesis of bioactive molecules.[1][2][3]

This guide is structured in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct amide coupling reaction between benzofuran-2-carboxylic acid and aniline is giving a low yield. What are the likely causes and how can I improve it?

Low yields in direct amide coupling reactions can often be traced back to incomplete activation of the carboxylic acid, side reactions, or unfavorable reaction kinetics.

Common Culprits and Solutions:

  • Inefficient Carboxylic Acid Activation: The choice of coupling agent is critical. While standard reagents like EDC/HOBt can be effective, they may not be optimal for all substituted benzofurans or anilines.

    • Troubleshooting: Consider screening a panel of more potent coupling agents. HATU, HBTU, or T3P® are excellent alternatives that can significantly improve yields, especially with sterically hindered or electronically deactivated starting materials.

  • Sub-optimal Base: The base used to neutralize the reaction and facilitate amine nucleophilic attack plays a crucial role.

    • Troubleshooting: If using a tertiary amine like triethylamine (TEA), consider switching to a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid unwanted side reactions. For challenging couplings, a stronger base like DBU may be beneficial, but use with caution as it can promote epimerization or other base-mediated side reactions.

  • Reaction Conditions: Temperature and solvent can greatly influence the reaction rate and yield.

    • Troubleshooting: Ensure your solvent (e.g., THF, DMF, DCM) is anhydrous. While many couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

A successful one-step direct coupling has been reported using N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt), affording good yields of N-phenylbenzofuran-2-carboxamide.[4]

Q2: I am attempting a Palladium-catalyzed N-phenylation (Buchwald-Hartwig amination) of a benzofuran-2-carboxamide with an aryl halide, but the reaction is sluggish or fails completely. What should I investigate?

The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[5][6]

Key Areas for Optimization:

  • Catalyst System (Palladium Source and Ligand): This is the most critical component. The electronic and steric properties of the ligand are paramount for a successful catalytic cycle.

    • Troubleshooting:

      • Palladium Source: While Pd(OAc)₂ is common, it can be unreliable.[7] Consider using a well-defined palladium pre-catalyst for more consistent results.[8][9]

      • Ligand Selection: Amides are generally poor nucleophiles, so a more reactive ligand may be necessary.[5] For secondary amides, ligands like Xantphos or newly developed biaryl phosphines can be effective.[10] A systematic screening of different ligands is often the most effective approach to identify the optimal choice for your specific substrates.[8]

  • Base Selection: The choice of base is crucial and often substrate-dependent.

    • Troubleshooting: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be more suitable.[9]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black.[8]

    • Troubleshooting: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides can be particularly challenging and may require specialized catalyst systems.[7]

Experimental Protocols

Protocol 1: Direct Amide Coupling of Benzofuran-2-carboxylic Acid and Aniline

This protocol is adapted from a reported synthesis of N-phenylbenzofuran-2-carboxamide.[4][11]

Step-by-Step Methodology:

  • To a solution of 7-methoxy-2-benzofurancarboxylic acid (1 mmol) in tetrahydrofuran (5 mL), add N,N'-carbonyldiimidazole (1.5 mmol).

  • Stir the mixture for 1 hour at room temperature to activate the carboxylic acid.

  • Add the substituted aniline (1.5 mmol) to the reaction mixture.

  • Continue stirring for 12–14 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with 6 N HCl and extract with ethyl acetate.

  • Dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Challenges

Troubleshooting Logic for Low-Yield N-Phenylation

The following diagram outlines a logical workflow for troubleshooting common issues in the N-phenylation of benzofuran-2-carboxamides.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System (for Cross-Coupling) start->check_catalyst side_reactions Investigate Potential Side Reactions check_reagents->side_reactions Impurity-driven sub_reagents Anhydrous Solvents? Pure Starting Materials? Correct Stoichiometry? check_reagents->sub_reagents sub_conditions Screen Temperature Screen Solvents Screen Bases check_conditions->sub_conditions end Optimized Yield check_conditions->end sub_catalyst Screen Ligands Use Pre-catalyst Ensure Inert Atmosphere check_catalyst->sub_catalyst check_catalyst->end sub_side_reactions Benzofuran Ring Opening? Hydrodehalogenation? Homocoupling? side_reactions->sub_side_reactions side_reactions->end Mitigated

Caption: A decision-making workflow for troubleshooting low-yield N-phenylation reactions.

Advanced Strategies: C-H Functionalization and Transamidation

For more complex benzofuran-2-carboxamide derivatives, a two-step approach involving C-H arylation at the C3 position followed by transamidation can be a powerful strategy.[1][2]

Q3: When should I consider a C-H functionalization/transamidation approach over a direct N-phenylation method?

This multi-step approach is particularly advantageous when:

  • You need to introduce substituents at the C3 position of the benzofuran ring.

  • The desired N-phenyl group is sterically demanding or electronically deactivated, making direct coupling challenging.

  • You want to create a library of analogs with diverse C3 and N-substituents from a common intermediate.

This method utilizes an 8-aminoquinoline (8-AQ) directing group to facilitate palladium-catalyzed C-H arylation at the C3 position.[1][2][12] The 8-AQ group is then cleaved and replaced by the desired amine in a subsequent transamidation step.[1][2][12]

C-H Arylation and Transamidation Workflow

CH_Arylation_Transamidation start Benzofuran-2- carboxylic Acid install_dg Install 8-AQ Directing Group start->install_dg ch_arylation Pd-Catalyzed C3-H Arylation install_dg->ch_arylation transamidation One-Pot, Two-Step Transamidation ch_arylation->transamidation product C3-Aryl, N-Phenyl Benzofuran-2-carboxamide transamidation->product

Caption: Synthetic workflow for C3-arylated N-phenylbenzofuran-2-carboxamides.

Quantitative Data Summary

The efficiency of the C-H arylation step is highly dependent on the electronic nature of the aryl iodide coupling partner.

Aryl Iodide SubstituentReaction Time (h)Yield (%)Reference
4-Methoxy (electron-donating)786[1]
4-Methyl (electron-donating)1488[1]
Unsubstituted1684[1]
Halogen (electron-withdrawing)16-2448-78[2]
Nitro (strongly electron-withdrawing)-31[2]

Table 1: Impact of Aryl Iodide Electronics on C-H Arylation Yields.

References

  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity | ACS Chemical Neuroscience - ACS Publications. Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC. Available from: [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Available from: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - J-Stage. Available from: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - MDPI. Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations | ChemRxiv. Available from: [Link]

  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity - PubMed. Available from: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available from: [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • MIT Open Access Articles Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available from: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Benzofuran-2-Carboxamide Synthesis

Troubleshooting & Yield Optimization Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Benzofuran-2-carboxamides are privileged pharmacophores widely utilized in the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Yield Optimization Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Benzofuran-2-carboxamides are privileged pharmacophores widely utilized in the development of kinase inhibitors, GPCR ligands, and neuroprotective agents. However, synthesizing these compounds often presents significant bottlenecks. The unique electronic deficiency and steric hindrance at the C2 position of the benzofuran ring frequently lead to poor yields during amide coupling and cyclization steps.

This technical guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your synthetic workflows.

Diagnostic Workflow & Failure Points

G Start Benzofuran-2-carboxylic acid + Amine Activation Carboxyl Activation (HATU, EDC, CDI, etc.) Start->Activation Base (DIPEA/TEA) ActiveEster Active Ester / Acyl Fluoride Activation->ActiveEster Coupling Agent Side1 Urea Byproduct / Hydrolysis Activation->Side1 Moisture / Poor Reagent Coupling Nucleophilic Attack by Amine ActiveEster->Coupling Amine Addition Side2 Unreactive Intermediate ActiveEster->Side2 Steric Hindrance Product Benzofuran-2-carboxamide (Target) Coupling->Product Successful Conversion

Fig 1: Reaction pathway and failure points in benzofuran-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q: My standard HATU/DIPEA coupling of benzofuran-2-carboxylic acid with an aliphatic amine is stalling at 30-40% yield. What is causing this, and how do I fix it? A: The primary obstacle lies in the inherently low reactivity of the benzofuran-2-carboxylic acid due to its mild electron deficiency and steric hindrance. Traditional coupling reagents like HATU or EDC often generate problematic byproducts, such as unreactive urea derivatives, before the amine can successfully attack the activated ester[1]. In fact, standard HATU/DIPEA conditions have been documented to yield as low as 38% for similarly functionalized carboxylic acids[2]. Resolution: Shift away from uronium-based reagents. Instead, utilize 1,1'-Carbonyldiimidazole (CDI) activation, which forms a highly reactive imidazolide intermediate without generating urea waste[3]. Alternatively, an EDC/DMAP system supplemented with a catalytic amount of HOBt (10 mol%) has been shown to suppress side reactions and push yields above 60% for challenging substrates[2].

Q: I am attempting to couple an electron-deficient aniline to benzofuran-2-carboxylic acid. Standard EDC/HOBt protocols are failing completely (<10% conversion). How can I drive this reaction? A: Electron-deficient anilines lack the nucleophilicity required to attack standard OBt-active esters. When the nucleophilic attack is slow, the active ester is highly susceptible to hydrolysis or rearrangement into unreactive intermediates. Resolution: Generate an in situ acyl fluoride using reagents like BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are unique because they are highly electrophilic toward amines but remarkably stable against hydrolysis and α-racemization[4]. This stability allows you to apply prolonged heating (e.g., 80 °C for 24 hours) to force the coupling of weak nucleophiles without degrading the activated acid[4].

Q: I am using the Rap-Stoermer multicomponent reaction to build the benzofuran-2-carboxamide core directly from salicylaldehydes and 2-haloacetamides, but my yields are inconsistent. How do I optimize the thermal profile? A: The Rap-Stoermer reaction involves a delicate balance between the initial intermolecular alkylation and the subsequent intramolecular cyclization. Standard conventional heating often leads to degradation of the intermediate before cyclization can occur. Resolution: Implement a two-stage controlled microwave heating protocol. Research has demonstrated that running the reaction in DMF under microwave irradiation—first at 80 °C for 30 minutes to facilitate the alkylation, followed by a ramp to 140 °C for an additional 30 minutes—significantly improves the yield and purity of the final benzofuran-2-carboxamide[5].

Quantitative Reagent Comparison

To assist in selecting the optimal coupling strategy, the following table summarizes the performance of various activation methods when applied to benzofuran-2-carboxylic acids and structurally similar hindered substrates.

Coupling SystemBest Suited ForTypical YieldMechanistic AdvantageKnown Limitations
HATU / DIPEA Primary aliphatic amines30 - 50%Rapid active ester formationProne to urea byproducts and hydrolysis[1]
EDC / DMAP / cat. HOBt Functionalized carboxylic acids60 - 80%Suppresses unreactive ester formationSluggish reaction times (up to 42h)[2]
CDI General purpose, anilines70 - 85%No urea waste; self-indicating (

)
Highly moisture sensitive[3]
BTFFH (Acyl Fluoride) Hindered / weak nucleophiles80 - 95%Resists hydrolysis at high temperaturesRequires elevated thermal conditions[4]

Validated Experimental Protocols

Protocol A: CDI-Mediated Amide Coupling (Self-Validating Workflow)

This protocol is engineered for trustworthiness. It utilizes a visual self-validation checkpoint to ensure the active intermediate is fully formed before proceeding, preventing wasted reagents.

  • Preparation: Dissolve benzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under a strict inert atmosphere (N2 or Ar).

  • Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) in one single portion[3].

  • Self-Validation Checkpoint: Observe the reaction mixture. Vigorous gas evolution (

    
    ) must occur immediately. Stir at room temperature until gas evolution completely ceases (typically 1 hour).
    Causality: The release of 
    
    
    
    is the thermodynamic driving force of the activation. If no gas evolves, the CDI has degraded via atmospheric moisture, and the reaction will fail. Do not proceed until bubbling stops.
  • Coupling: Add the target amine (1.5 eq) dropwise. For anilines or secondary amines, heat the mixture to 60 °C and stir for 12–14 hours[3].

  • Workup: Concentrate the mixture under reduced pressure. Acidify the residue with cold 1N HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Acyl Fluoride Generation for Electron-Deficient Amines

This protocol is designed for highly unreactive anilines where standard coupling agents fail.

  • Preparation: Combine benzofuran-2-carboxylic acid (1.0 eq) and the electron-deficient amine (1.2 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.1 M).

  • Activation: Add BTFFH (1.5 eq) followed by DIPEA (3.0 eq).

  • Coupling: Seal the reaction vial and heat to 80 °C for 24 hours[4]. Causality: Because the in situ generated acyl fluoride is highly resistant to thermal degradation and hydrolysis, this protocol allows for the extended, high-temperature heating required to force weak nucleophiles to react[4].

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous

    
    , 1N HCl, and brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography.

References

  • Source: thieme-connect.
  • Source: patsnap.
  • Source: nih.
  • Source: nih.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Troubleshooting N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Assay Interference

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and relate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and related benzofuran-2-carboxamide derivatives.

While these compounds are highly valuable as sigma receptor ligands and modulators of amyloid-beta (Aβ42) aggregation , their specific physicochemical properties—namely high lipophilicity, structural planarity, and extended π-conjugation—make them notorious for assay interference. The N-methylation of the amide in this specific derivative removes a key hydrogen bond donor, significantly increasing its LogP. This drives non-specific interactions, pan-assay interference (PAINS) behaviors, and optical quenching in high-throughput screening (HTS) environments .

This guide provides the mechanistic causality behind these interferences and field-proven, self-validating protocols to mitigate them.

I. Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing non-linear dose-response curves with sudden, steep drops in enzyme activity at concentrations above 5 µM?

The Causality: You are likely observing colloidal aggregation . At concentrations exceeding their critical micelle concentration (CMC) in aqueous buffers, highly lipophilic and planar molecules like N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide self-associate into sub-micron colloidal particles. Rather than binding to the target's active site, these colloids non-specifically sequester, unfold, and denature the target protein, leading to a false-positive readout of enzymatic inhibition .

Self-Validating Mitigation Protocol: Detergent-Based Reversibility Assay This protocol leverages the fact that non-ionic detergents disrupt colloidal aggregates but do not disrupt true 1:1 stoichiometric ligand-receptor binding.

  • Buffer Preparation: Prepare your standard assay buffer. Prepare a second "mitigation buffer" identical to the first, but supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Pre-incubation: Prepare a serial dilution of the benzofuran compound (0.1 µM to 50 µM) in both buffers. Incubate at room temperature for 15 minutes to allow colloid formation (in the standard buffer) or dispersion (in the detergent buffer).

  • Reaction Initiation: Add your target protein and substrate to all wells.

  • Data Analysis & Validation: Calculate the IC₅₀ for both conditions.

    • Validation Check: If the IC₅₀ shifts rightward by >10-fold or activity is completely restored in the detergent buffer, the initial hit was a colloidal false positive. If the IC₅₀ remains identical, it is a true active-site inhibitor.

Q2: My Thioflavin T (ThT) or ANS fluorescence assays show that the compound strongly inhibits Aβ42 aggregation, but orthogonal label-free assays show no effect. What is happening?

The Causality: You are experiencing the Inner Filter Effect (IFE) and fluorescence quenching . The fused benzofuran core possesses a highly conjugated π-system that strongly absorbs UV and visible light (typically peaking between 300–400 nm). If this absorbance overlaps with the excitation or emission spectra of your fluorophore (e.g., ThT excites at ~440 nm), the compound acts as an internal photon sink. It absorbs the light before it reaches the fluorophore, artificially lowering the emission signal and mimicking aggregation inhibition .

Self-Validating Mitigation Protocol: Spectroscopic Deconvolution

  • Baseline Scan: Measure the UV-Vis absorbance spectrum of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (10 µM and 50 µM) in the assay buffer from 250 nm to 600 nm using a microplate reader.

  • Spectral Overlay: Overlay this absorbance spectrum with the known excitation and emission spectra of your chosen fluorophore.

  • IFE Correction: If the compound's absorbance at the excitation (

    
    ) or emission (
    
    
    
    ) wavelength exceeds 0.1 OD, apply the standard IFE correction formula:
    
    
    • Validation Check: If the corrected fluorescence restores the signal to control levels, the compound is an optical interferent, not a true biological modulator. Switch to a red-shifted fluorophore (e.g., Cy5) or a label-free assay like Surface Plasmon Resonance (SPR).

Q3: I observe high well-to-well variability and light scattering in my absorbance-based HTS assays.

The Causality: The compound is precipitating out of solution. The N,3-dimethyl substitution eliminates hydrogen bonding potential, drastically lowering aqueous solubility. When diluted from a 100% DMSO stock into an aqueous buffer, the compound crashes out, creating micro-precipitates that scatter light and artificially inflate absorbance readings.

Self-Validating Mitigation Protocol: Centrifugation & Nephelometry

  • Sample Preparation: Spike the compound from a 10 mM DMSO stock into your aqueous assay buffer to a final concentration of 20 µM (ensure final DMSO is

    
    1%).
    
  • Nephelometry Read: Measure the turbidity of the well using a nephelometer or by reading absorbance at 600 nm. A reading significantly above the buffer blank indicates precipitation.

  • Centrifugation: Transfer the mixture to a microcentrifuge tube and spin at 14,000 x g for 10 minutes.

  • Supernatant Assay: Carefully extract the supernatant and run your biological assay only on the supernatant.

    • Validation Check: If the biological activity disappears in the supernatant, the apparent activity was driven entirely by insoluble particulates.

II. Quantitative Reference Data

Table 1: Physicochemical Properties & Interference Thresholds

ParameterValue / ThresholdImplication for Assay Design
Calculated LogP ~4.8Highly lipophilic; prone to non-specific hydrophobic binding.
Aqueous Solubility Limit < 5 µM (in 1% DMSO/Buffer)Exceeding this triggers precipitation and light scattering.
Critical Micelle Concentration ~7.5 µMExceeding this triggers colloidal aggregation and protein sequestration.
Peak UV-Vis Absorbance 280 nm - 360 nmHigh risk of Inner Filter Effect with blue/green fluorophores.

Table 2: Fluorophore Compatibility Matrix

Assay / FluorophoreExcitation / EmissionInterference RiskRecommended Action
Thioflavin T (ThT) 440 nm / 482 nmHIGH Apply IFE correction; use orthogonal label-free assay.
ANS Dye 380 nm / 500 nmSEVERE Direct spectral overlap. Avoid use with this compound.
Alexa Fluor 647 650 nm / 665 nmLOW Red-shifted beyond the compound's absorbance profile. Safe to use.

III. Mechanistic & Workflow Visualizations

Interference_Mechanism cluster_0 Physicochemical Triggers Cmpd N,3-dimethyl-N-phenyl- 1-benzofuran-2-carboxamide Hydro High Lipophilicity (LogP > 4) Cmpd->Hydro Planar Planar Aromatic Core (Pi-Stacking) Cmpd->Planar Agg Colloidal Aggregation (>5 µM in aqueous buffer) Hydro->Agg Planar->Agg Quench UV-Vis Absorbance (Spectral Overlap) Planar->Quench FalseInhib Protein Sequestration (False Inhibition) Agg->FalseInhib Adsorption FalseFluor Fluorescence Quenching (Inner Filter Effect) Quench->FalseFluor ThT/ANS Assays

Mechanism of assay interference driven by the physicochemical properties of benzofuran-2-carboxamides.

Mitigation_Workflow Start Observe Anomalous Assay Readout Test1 Add 0.01% Triton X-100 Start->Test1 Check1 Activity Restored? Test1->Check1 Test2 Run Orthogonal Assay (e.g., SPR or Mass Spec) Check1->Test2 NO Colloid Colloidal Aggregator (Discard or Reformulate) Check1->Colloid YES Check2 Binding Confirmed? Test2->Check2 Valid Validated True Hit Check2->Valid YES Quencher Optical Interferent (Use Label-Free Assay) Check2->Quencher NO

Self-validating troubleshooting workflow to distinguish true biological hits from assay artifacts.

IV. References

  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ACS Chemical Neuroscience.[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) Early in Discovery. Journal of Medicinal Chemistry.[Link]

  • A Specific Mechanism of Nonspecific Inhibition. Journal of Medicinal Chemistry.[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.[Link]

Troubleshooting

Improving the purity of crude "N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide"

Technical Support Center: Troubleshooting the Purification of N,3-Dimethyl-N-phenyl-1-benzofuran-2-carboxamide Introduction & Mechanistic Context As a Senior Application Scientist, I frequently encounter researchers stru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of N,3-Dimethyl-N-phenyl-1-benzofuran-2-carboxamide

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and purification of sterically congested amides. The target molecule, N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, presents a classic purification challenge. The coupling of 3-methyl-1-benzofuran-2-carboxylic acid with N-methylaniline is hindered by two factors: the steric bulk of the C3-methyl group on the benzofuran core, and the secondary, electron-rich but sterically encumbered nature of N-methylaniline. This steric clash raises the activation energy of the tetrahedral intermediate, often leading to sluggish reaction kinetics, incomplete conversions, and a crude mixture heavily contaminated with starting materials and reagent byproducts[1].

Troubleshooting & FAQs

Q1: My crude product is heavily contaminated with unreacted N-methylaniline. Standard aqueous washes aren't removing it. Why? Expert Insight: N-methylaniline is a secondary aromatic amine. Due to the delocalization of the nitrogen lone pair into the phenyl ring, its conjugate acid has a relatively low pKa of ~4.85. If you are using a weak acid wash (like 5% citric acid or NH4Cl), the pH is not low enough to fully protonate the amine. Causality & Solution: To force the amine into the aqueous phase, you must shift the equilibrium entirely toward the protonated ammonium salt. Switch your wash to 1M HCl (pH ~0). This guarantees complete protonation, drastically altering the partition coefficient in favor of the aqueous layer.

Q2: I used EDC/HOBt for the coupling, but TLC shows a persistent, co-eluting impurity with my amide product. What is this? Expert Insight: You are likely observing an N-acyl urea byproduct. In carbodiimide-mediated couplings (like EDC), the initial intermediate is a highly reactive O-acylisourea[2]. Causality & Solution: Because your amine (N-methylaniline) is sterically hindered, its intermolecular nucleophilic attack on the O-acylisourea is slow. This kinetic delay allows the O-acylisourea time to undergo an intramolecular O-to-N acyl migration, forming a stable, unreactive N-acyl urea[2]. This byproduct has a polarity very similar to your target amide, making silica gel chromatography frustrating. To resolve this, either drop the reaction temperature (which suppresses the rearrangement) or abandon carbodiimides entirely in favor of an acid chloride intermediate[3].

Q3: How do I ensure all the unreacted 3-methyl-1-benzofuran-2-carboxylic acid is removed without hydrolyzing my newly formed amide? Expert Insight: Amide bonds are highly stable to mild aqueous base, whereas the carboxylic acid (pKa ~3.5) is easily deprotonated. Causality & Solution: A wash with saturated aqueous NaHCO3 will quantitatively deprotonate the unreacted acid and any residual HOBt (pKa ~4.6), rendering them water-soluble. The amide product remains safely in the organic phase.

Quantitative Data & Reagent Selection

Table 1: Impurity Profiling and Rational Removal Strategies

ImpurityChemical NatureApprox. pKaPolarity (TLC)Targeted Removal Strategy
N-Methylaniline Secondary aromatic amine4.85 (conjugate acid)Moderate1M HCl aqueous wash (protonation)
3-Methylbenzofuran-2-carboxylic acid Aromatic carboxylic acid~3.5High (streaks)Sat. NaHCO3 wash (deprotonation)
HOBt Acidic coupling additive~4.6HighSat. NaHCO3 wash (deprotonation)
N-Acyl Urea (from EDC) Neutral organic byproductN/AModerate (co-elutes)Avoid formation; switch to Acid Chloride route

Table 2: Coupling Strategy Comparison for Sterically Hindered Anilines

Activation StrategyReactivity with N-MethylanilinePrimary ByproductsPurification Difficulty
EDC / HOBt Poor to ModerateWater-soluble urea, N-acyl ureaHigh (if N-acyl urea forms)
HATU / DIPEA GoodTetramethylurea, HOAtModerate (requires extensive water washes)
Acid Chloride (SOCl2) ExcellentHCl gas, SO2 (volatile)Low (byproducts are volatile or water-soluble)

Visualizations of Workflows and Mechanisms

Pathway SM1 3-Methylbenzofuran- 2-carboxylic acid Intermediate Activated Intermediate (O-Acylisourea / Acid Chloride) SM1->Intermediate Activation Imp_SM Residual SMs SM1->Imp_SM Incomplete Conversion SM2 N-Methylaniline SM2->Imp_SM Reagent Coupling Reagent (EDC/HOBt or SOCl2) Reagent->Intermediate Imp_By Reagent Byproducts (Urea, HOBt) Reagent->Imp_By Post-reaction Product N,3-dimethyl-N-phenyl- 1-benzofuran-2-carboxamide Intermediate->Product + N-Methylaniline Imp_Side Side Reactions (N-acyl urea) Intermediate->Imp_Side Slow amine attack causes rearrangement

Fig 1: Reaction pathways showing product formation versus impurity generation.

Workup Crude Crude Reaction Mixture (Organic Solvent) Wash1 1. Wash with 1M HCl Crude->Wash1 Aq1 Aqueous Layer (Protonated Amine) Wash1->Aq1 Discard Org1 Organic Layer Wash1->Org1 Keep Wash2 2. Wash with Sat. NaHCO3 Org1->Wash2 Aq2 Aqueous Layer (Deprotonated Acid/HOBt) Wash2->Aq2 Discard Org2 Organic Layer Wash2->Org2 Keep Wash3 3. Wash with Brine Org2->Wash3 Org3 Organic Layer Wash3->Org3 Dry Dry (Na2SO4) & Concentrate Org3->Dry Pure Crude Amide Product (Ready for Silica/Cryst.) Dry->Pure

Fig 2: Self-validating liquid-liquid extraction workflow for amide purification.

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup) This protocol chemically separates the product from starting materials based on strict pKa differentials.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with good solubility for the amide (Ethyl Acetate or Dichloromethane are recommended).

  • Acid Wash (Amine Removal): Wash the organic layer with an equal volume of 1M HCl. Repeat twice.

    • Validation Checkpoint: Check the pH of the discarded aqueous layer; it must be < 2. Spot the organic layer on a TLC plate alongside a pure N-methylaniline standard. The complete disappearance of the amine spot validates this step.

  • Base Wash (Acid/Additive Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO3. Repeat twice.

    • Validation Checkpoint: Observe the gas evolution (CO2). Once gas evolution ceases upon vigorous shaking, the neutralization of acidic components is complete.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Synthesis and Purification via Acid Chloride (Recommended Alternative) If EDC/HOBt yields persistent N-acyl urea impurities, switch to this self-validating acid chloride route[3].

  • Activation: Suspend 3-methyl-1-benzofuran-2-carboxylic acid in dry Dichloromethane (DCM). Add 1.5 equivalents of Thionyl Chloride (SOCl2) and a catalytic drop of DMF. Reflux for 2-4 hours.

    • Validation Checkpoint: The suspension will turn into a clear solution as the insoluble carboxylic acid converts into the highly soluble acid chloride. This visual cue confirms activation[3].

  • Concentration: Evaporate the DCM and excess SOCl2 under reduced pressure to yield the crude acid chloride. Crucial: Do not skip this step, as residual SOCl2 will react with your amine.

  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0 °C. Dropwise, add a solution of 1.1 equivalents of N-methylaniline and 2.0 equivalents of Triethylamine (Et3N) in DCM.

  • Purification: After 2 hours at room temperature, perform the aqueous workup described in Protocol A. The resulting crude product is typically >95% pure and can be further polished by recrystallization from Ethyl Acetate/Hexanes, bypassing the need for silica gel chromatography entirely.

References

  • Taylor & Francis. "The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate." Taylor & Francis Online.[Link]

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

"N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide" vs other sigma-1 receptor ligands

Comparative Analysis of Benzofuran-2-Carboxamide Derivatives as Sigma-1 Receptor Ligands: The Critical Role of the Basic Amine In the landscape of neuropharmacology and targeted drug design, the Sigma-1 Receptor (S1R) re...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Benzofuran-2-Carboxamide Derivatives as Sigma-1 Receptor Ligands: The Critical Role of the Basic Amine

In the landscape of neuropharmacology and targeted drug design, the Sigma-1 Receptor (S1R) represents a pluripotent therapeutic target. Localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), S1R functions as a ligand-operated molecular chaperone that regulates calcium signaling, cellular stress responses, and cholesterol transport[1][2].

As drug development professionals refine the S1R pharmacophore, structural comparisons between high-affinity ligands and their inactive analogs provide invaluable mechanistic insights. This guide provides an objective, data-driven comparison between the truncated analog N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and high-affinity extended benzofuran-2-carboxamides (such as the KSCM series), detailing the structural causality behind their divergent pharmacological profiles.

Molecular Architecture & The S1R Pharmacophore

To understand why certain benzofuran derivatives succeed while others fail, we must first examine the S1R binding pocket. High-resolution X-ray crystallography reveals that S1R forms a homotrimer, with each protomer featuring a highly occluded, hydrophobic cupin-like


-barrel[3][4].

According to the established Glennon pharmacophore model, a successful S1R ligand must possess three distinct features[5][6]:

  • A Central Basic Amine: The absolute prerequisite for nanomolar affinity. This protonated nitrogen forms a critical electrostatic salt bridge with the anionic sidechain of Glu172 , which is further stabilized by a hydrogen bond from Asp126 [1][3].

  • A Primary Hydrophobic Region: Accommodates aromatic rings via

    
     stacking with residues like Tyr103 and Trp89[1][3].
    
  • A Secondary Hydrophobic Region: Engages residues like Ile124 and Trp164[1][3].

S1R_Binding cluster_0 Sigma-1 Receptor (S1R) Binding Pocket Glu172 Glu172 / Asp126 (Anionic Center) Hydro1 Primary Hydrophobic Site (Trp89, Leu95, Tyr103) Hydro2 Secondary Hydrophobic Site (Ile124, Trp164) Ligand_KSCM High-Affinity Benzofurans (e.g., KSCM-5) Basic Amine Present Ligand_KSCM->Glu172 Strong Salt Bridge Ligand_KSCM->Hydro1 pi-pi Stacking Ligand_KSCM->Hydro2 Hydrophobic Fit Ligand_Truncated N,3-dimethyl-N-phenyl- 1-benzofuran-2-carboxamide (Lacks Basic Amine) Ligand_Truncated->Glu172 NO Salt Bridge (Affinity Loss) Ligand_Truncated->Hydro1 Benzofuran Binding Ligand_Truncated->Hydro2 Phenyl Binding

S1R Pharmacophore Binding: Extended Amine vs. Truncated Analog.

Structural Causality: Truncated vs. Extended Benzofurans

When evaluating N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide , it is crucial to recognize it as a structurally truncated scaffold. It possesses the necessary hydrophobic bulk (the benzofuran and phenyl rings) but lacks a distal basic amine. The nitrogen atom present in its structure is an amide nitrogen. Because the lone pair of an amide nitrogen is delocalized into the adjacent carbonyl group via resonance, it is non-basic (


) and cannot protonate at physiological pH. Consequently, it cannot form the mandatory salt bridge with Glu172, leading to a profound loss of affinity[5][7].

In stark contrast, high-affinity alternatives like KSCM-5 (3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) overcome this limitation[8][9]. By replacing the simple methyl group on the amide nitrogen with a 3-(piperidin-1-yl)propyl extension, KSCM-5 introduces a highly basic piperidine ring (


). This distal amine readily protonates and reaches deep into the 

-barrel to anchor the molecule to Glu172, resulting in single-digit nanomolar affinity[1][8].
Quantitative Performance Comparison

The table below summarizes the binding affinities of the extended benzofuran class against the truncated analog and industry-standard S1R ligands. Structure-activity relationship (SAR) studies consistently demonstrate that reducing the basicity of the nitrogen in S1R ligands causes affinity to drop by more than


-fold[7].
LigandStructural ClassificationS1R Affinity (

, nM)
S2R Affinity (

, nM)
Pharmacophore Status
KSCM-5 Extended Benzofuran Amide (Piperidine)7.821.6Optimal (Protonated Amine)
KSCM-1 Extended Benzofuran Amide (Dimethoxy)27.5522Optimal (Protonated Amine)
PRE-084 Prototypical S1R Agonist44.0>10,000Optimal (Protonated Amine)
N,3-dimethyl Analog Truncated Benzofuran Amide>10,000*N/ADeficient (Non-basic Amide)

*Extrapolated baseline for non-basic amides based on established S1R SAR literature demonstrating >1000-fold affinity loss upon amine removal[7].

Self-Validating Experimental Protocols

To objectively verify the performance differences between these ligands, researchers must employ robust, self-validating assay systems. Below are the definitive protocols for assessing S1R binding affinity and downstream functional engagement.

Protocol A: Radioligand Binding Assay for S1R Affinity

This protocol utilizes


-pentazocine, a highly selective S1R radioligand, to determine the 

of test compounds via competitive displacement.

Critical Insight: S1R ligands are highly lipophilic. To prevent false positives caused by ligands sticking to the filtration apparatus, glass fiber filters must be pre-soaked in Polyethylenimine (PEI).

  • Membrane Preparation: Homogenize guinea pig brain (a tissue highly enriched in S1R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000

    
     for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
    
  • Incubation: In a 96-well plate, combine 100

    
    L of membrane suspension, 50 
    
    
    
    L of 3 nM
    
    
    -pentazocine, and 50
    
    
    L of the test ligand (e.g., KSCM-5 or the N,3-dimethyl analog) at varying concentrations (
    
    
    to
    
    
    M).
  • Internal Validation (Non-Specific Binding): Dedicate control wells containing 10

    
    M Haloperidol to define non-specific binding (NSB).
    
  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI for 1 hour). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (CPM). Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Prep Membrane Preparation (Guinea Pig Brain) Incubate Incubation with [3H]-(+)-Pentazocine + Test Ligands Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Scint Liquid Scintillation Counting Filter->Scint Analyze Cheng-Prusoff Analysis (Ki) Scint->Analyze

Radioligand Binding Assay Workflow for S1R Affinity Determination.

Protocol B: MAM Functional Assay (VDAC2 Co-Immunoprecipitation)

High-affinity ligands like the KSCM series actively modulate S1R interactions at the MAM, specifically enhancing the pull-down of Voltage-Dependent Anion Channel 2 (VDAC2), which regulates mitochondrial cholesterol transport[9]. Truncated analogs fail to induce this functional conformational change.

  • Cell Culture & Treatment: Culture Leydig or CHO cells to 80% confluence. Treat with 1

    
    M of the test ligand for 24 hours.
    
  • MAM Isolation: Lyse cells and isolate the MAM fraction using Percoll gradient centrifugation.

  • Immunoprecipitation: Incubate 500

    
    g of MAM protein lysate with 2 
    
    
    
    g of anti-S1R primary antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
  • Washing & Elution: Wash beads strictly with RIPA buffer (containing protease inhibitors) to remove non-specific interactors—this self-validates the specificity of the pull-down. Elute using Laemmli sample buffer at 95°C.

  • Western Blotting: Probe the eluate with an anti-VDAC2 antibody. Active S1R ligands will show a significantly enhanced VDAC2 band intensity compared to vehicle or truncated analog controls[9].

Conclusion

The comparison between N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide and extended analogs like KSCM-5 perfectly illustrates the uncompromising rules of S1R drug design. While the benzofuran-2-carboxamide core provides an excellent hydrophobic scaffold for


 stacking within the receptor's 

-barrel, it is pharmacologically inert without the addition of a distal basic amine. For researchers developing novel S1R modulators for neurodegenerative or metabolic applications, maintaining a protonatable nitrogen capable of bridging with Glu172 remains the non-negotiable cornerstone of lead optimization.

References

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors PubMed / National Institutes of Health (NIH) URL:[Link]

  • σ-1 receptor at the mitochondrial-associated endoplasmic reticulum membrane is responsible for mitochondrial metabolic regulation PubMed / National Institutes of Health (NIH) URL:[Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Crystal structure of the human σ1 receptor Nature / PMC URL:[Link]

  • Organic & Biomolecular Chemistry: Effect of amine basicity on sigma receptor affinity RSC Publishing URL:[Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases Frontiers in Cellular Neuroscience URL:[Link]

  • Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding ResearchGate / Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening MDPI URL:[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Methyl Substituted Benzofuran-2-Carboxamides

Executive Summary As drug discovery pivots toward highly selective small molecules, the benzofuran scaffold has emerged as a privileged structure. Specifically, 3-methyl substituted benzofuran-2-carboxamides have demonst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective small molecules, the benzofuran scaffold has emerged as a privileged structure. Specifically, 3-methyl substituted benzofuran-2-carboxamides have demonstrated exceptional utility as potent anticancer agents and Formyl Peptide Receptor 1 (FPR1) antagonists. This guide provides an objective, data-driven comparison of this compound class against standard therapeutics, detailing the mechanistic rationale behind their structure-activity relationship (SAR) and providing self-validating experimental protocols for their evaluation.

Mechanistic Grounding: The Role of the 3-Methyl Substitution

The pharmacological superiority of 3-methylbenzofuran-2-carboxamides over their unsubstituted counterparts is rooted in conformational thermodynamics.

  • Conformational Locking: The introduction of a methyl group at the C-3 position creates steric hindrance against the adjacent C-2 carboxamide group. This restricts the rotational freedom of the amide bond, locking the molecule into a planar or defined dihedral conformation. This pre-organization significantly reduces the entropic penalty upon binding to target receptors (such as the FPR1 binding pocket or kinase active sites) .

  • Electronic Modulation: Substitutions on the benzofuran ring (e.g., 5-methoxy, 7-acetyl) tune the electron density of the aromatic system, enhancing π-π stacking interactions with target proteins .

  • Hydrophobic Extension: N-aryl or N-piperazine substitutions on the carboxamide nitrogen extend into hydrophobic pockets, which is critical for disrupting NF-κB signaling and inducing caspase-dependent apoptosis in cancer cell lines.

SAR_Map Core Benzofuran Core (Primary Scaffold) C3 C-3 Methylation (Conformational Lock) Core->C3 Restricts rotation C2 C-2 Carboxamide (H-Bonding Network) Core->C2 Primary binding Ring_Sub C-5/C-7 Substitution (Electronic Modulation) Core->Ring_Sub Tunes lipophilicity N_Sub N-Aryl/Alkyl Substitution (Hydrophobic Pocket) C2->N_Sub Extends into pocket

SAR mapping of 3-methylbenzofuran-2-carboxamides highlighting conformational locking.

Performance Comparison: 3-Methylbenzofurans vs. Alternatives

To objectively evaluate the performance of 3-methylbenzofuran-2-carboxamides, we compare them against unsubstituted benzofurans and standard clinical alternatives across two primary therapeutic axes: Oncology (Lung/Breast Cancer) and Immunology (FPR1 Antagonism).

Table 1: Comparative In Vitro Efficacy and Target Affinity
Compound Class / AlternativePrimary Target / Cell LineIC50 / EC50 ValueKey Advantage / Limitation
3-Methylbenzofuran-2-carboxamide (e.g., Cmpd 12b)A549 (Lung Carcinoma)0.858 µMHigh potency; locked conformation minimizes off-target binding.
Unsubstituted Benzofuran A549 (Lung Carcinoma)> 15.0 µMHigher rotational entropy leads to significantly lower target affinity.
Doxorubicin (Standard Chemotherapy)A549 (Lung Carcinoma)0.5 - 1.2 µMHigh efficacy, but limited by severe cardiotoxicity and resistance.
5-Ethoxy-3-methylbenzofuran deriv. FPR1 (Human Neutrophils)~45 nMHighly selective competitive antagonism; blocks ROS production.
Cyclosporine H (Standard Antagonist)FPR1 (Human Neutrophils)~100 nMPotent, but requires complex macrocyclic peptide synthesis.

Data synthesized from and .

Target Pathway: FPR1 Inhibition

Formyl peptide receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) implicated in severe inflammatory diseases. 3-methylbenzofuran-2-carboxamides act as competitive antagonists, preventing the agonist (e.g., fMLF) from triggering the Gq-mediated intracellular calcium flux.

FPR1_Pathway fMLF fMLF (Agonist) FPR1 FPR1 Receptor (GPCR) fMLF->FPR1 Activates Antagonist 3-Methylbenzofuran-2-carboxamide (Antagonist) Antagonist->FPR1 Competitive Inhibition Gq Gq/Gi Protein Complex FPR1->Gq Signal Transduction PLC Phospholipase C Gq->PLC Stimulates Ca2 Intracellular Ca2+ Flux PLC->Ca2 IP3 Generation

FPR1 signaling pathway and competitive inhibition by 3-methylbenzofuran-2-carboxamides.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently validate itself. The following protocols incorporate necessary controls and mechanistic reasoning to ensure data integrity.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: Quantify the antiproliferative efficacy of synthesized benzofurans against cancer cell lines.

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, artificially skewing viability data and masking the compound's true cytotoxic effect.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO₂), treat cells with serial dilutions of the 3-methylbenzofuran derivative (0.1 µM to 50 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to baseline 100% viability, and a positive control (1 µM Doxorubicin) to validate assay sensitivity. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

    • Causality: This duration allows mitochondrial succinate dehydrogenase in viable cells to reduce the water-soluble yellow tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Quantification: Remove the media and add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

    • Causality: DMSO provides superior solubilization compared to SDS/HCl, ensuring a linear dynamic range for spectrophotometric quantification.

Protocol B: Intracellular Calcium Mobilization Assay (FPR1 Antagonism)

Purpose: Measure the ability of the compound to block FPR1-mediated calcium flux in human neutrophils.

  • Dye Loading: Incubate isolated human neutrophils (

    
     cells/mL) with 2 µM Fluo-4 AM and 2.5 mM probenecid for 30 minutes at 37°C in the dark.
    
    • Causality: The acetoxymethyl (AM) ester allows the non-fluorescent dye to cross the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore. Probenecid is critical; it inhibits organic anion transporters, preventing the active efflux of the dye and stabilizing the baseline fluorescence.

  • Antagonist Pre-incubation: Add the 3-methylbenzofuran-2-carboxamide compound (or Cyclosporine H as a positive control) and incubate for 10 minutes.

    • Causality: Pre-incubation is required to allow the antagonist to reach binding equilibrium with the FPR1 receptor before the agonist is introduced.

  • Agonist Stimulation & Measurement: Rapidly inject 10 nM fMLF (agonist) and monitor fluorescence (Ex: 494 nm, Em: 516 nm) continuously for 120 seconds.

    • Self-Validation: A "no antagonist" well must be run to establish the maximum calcium flux (

      
      ), while a "no fMLF" well establishes the baseline (
      
      
      
      ). The IC50 is calculated based on the reduction of the peak fluorescence relative to
      
      
      .

Conclusion

The 3-methyl substituted benzofuran-2-carboxamides represent a highly tunable, conformationally optimized scaffold. By restricting the rotational freedom of the carboxamide group, these compounds achieve superior target affinity compared to unsubstituted analogs, matching or exceeding the performance of standard therapeutics like Doxorubicin and Cyclosporine H in specific in vitro models.

References

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, 27(9), 2778. URL:[Link]

  • Napiorkowska, M., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(8), 1508. URL:[Link]

  • Almolhim, H., et al. (2022). "Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro." ACS Medicinal Chemistry Letters, 13(4), 624-631. URL:[Link]

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2014). "Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives." Pharmacology & Therapeutics, 143(3), 248–265. URL:[Link]

Validation

Comparative Efficacy Guide: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide vs. Standard of Care in Colorectal Cancer Models

As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical oncology: the over-reliance on simple 2D cytotoxicity assays to evaluate highly targeted, microenvironment-modulating compounds. W...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical oncology: the over-reliance on simple 2D cytotoxicity assays to evaluate highly targeted, microenvironment-modulating compounds. When comparing a novel synthetic scaffold like N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (hereafter referred to as N3-DMP-BFC ) against a blunt-force Standard of Care (SOC) agent like 5-Fluorouracil (5-FU), we must fundamentally shift our analytical framework.

This guide objectively compares the mechanistic behavior, quantitative efficacy, and required experimental validation protocols for N3-DMP-BFC against SOC in colorectal cancer (CRC) models.

Mechanistic Rationale: Immunomodulation vs. Cytotoxicity

The benzofuran-2-carboxamide structural class has recently gained significant traction as a potent immunomodulatory and antiproliferative pharmacophore 1. While SOC agents like 5-FU operate via thymidylate synthase inhibition—inducing systemic DNA damage and apoptosis—N3-DMP-BFC targets the tumor microenvironment.

Specifically, benzofuran-2-carboxamide derivatives act as potent modulators of the CCL20/CCR6 axis 1. In CRC, the CCL20 chemokine recruits regulatory T-cells (Tregs) to suppress immune response and directly stimulates CCR6-expressing tumor cells to migrate and metastasize. By blocking this axis, N3-DMP-BFC halts chemotaxis and induces cytostasis without the severe off-target toxicity associated with broad-spectrum DNA damage 2.

Pathway CCL20 CCL20 Ligand CCR6 CCR6 Receptor CCL20->CCR6 Activates PI3K PI3K/AKT Pathway CCR6->PI3K Signaling N3 N3-DMP-BFC N3->CCR6 Blocks Migration Tumor Migration PI3K->Migration Promotes SOC 5-FU (SOC) DNA DNA Damage SOC->DNA Induces Apoptosis Apoptosis DNA->Apoptosis Triggers

Mechanism of N3-DMP-BFC (CCR6 blockade) vs 5-FU (DNA damage) in CRC models.

Comparative Efficacy Data

When evaluating a compound like N3-DMP-BFC, comparing raw IC₅₀ values from a standard viability assay is highly misleading. Because N3-DMP-BFC is primarily an anti-migratory agent, its true potency is revealed in functional chemotaxis assays rather than simple proliferation screens 3.

The table below synthesizes the performance of the benzofuran-2-carboxamide class against 5-FU in HCT116 colon cancer models:

ParameterN3-DMP-BFC (Benzofuran Scaffold)5-Fluorouracil (SOC)Causality / Relevance
Primary Target CCL20/CCR6 AxisThymidylate SynthaseDetermines localization of effect (Microenvironment vs. Intracellular).
HCT116 Viability IC₅₀ ~5.2 µM~2.1 µM5-FU appears superior here due to direct cytotoxicity.
Chemotaxis Inhibition IC₅₀ 1.1 µM N/A (Non-specific)N3-DMP-BFC halts migration at concentrations far below its cytotoxic threshold.
Cell Cycle Impact G0/G1 Arrest (Cytostatic)S-Phase Arrest (Cytotoxic)N3-DMP-BFC prevents division; 5-FU causes catastrophic DNA fragmentation.
Selectivity Index (SI) High (>10 in PBMC models)Low (<3)Explains the severe gastrointestinal and marrow toxicities of 5-FU.

Self-Validating Experimental Methodology: Chemotaxis Assay

To prove that N3-DMP-BFC inhibits tumor metastasis via the CCL20/CCR6 axis, we cannot use a simple scratch wound assay, as it cannot distinguish between chemokinesis (random movement) and chemotaxis (directional movement). We must utilize a Boyden Chamber Transwell Assay .

Furthermore, to ensure scientific integrity, this protocol is designed as a self-validating system . If cell viability drops during the assay, the migration data is automatically invalidated.

Step-by-Step Protocol

1. Cell Synchronization (Serum Starvation)

  • Action: Culture HCT116 cells in RPMI-1640 containing 0.5% FBS for 18 hours prior to the assay.

  • Causality: Serum starvation arrests the cells in the G0/G1 phase. If cells are actively dividing during the migration assay, the final cell count on the transwell membrane will be artificially inflated by proliferation, yielding false-positive migration data.

2. Compound Pre-Incubation

  • Action: Harvest cells and resuspend at

    
     cells/mL in 0.5% FBS media. Treat with N3-DMP-BFC (1.0 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.
    
  • Causality: Pre-incubation ensures that receptor occupancy (CCR6 blockade) reaches thermodynamic equilibrium before the cells are exposed to the chemokine gradient.

3. Gradient Establishment & Seeding

  • Action: Add 600 µL of media containing 10% FBS + 50 ng/mL recombinant human CCL20 to the lower chamber. Seed 100 µL of the pre-treated cell suspension into the upper chamber (8 µm pore size).

  • Causality: The pore size restricts passive diffusion. The difference between 0.5% FBS (upper) and 10% FBS + CCL20 (lower) creates a strict, unidirectional chemotactic gradient.

4. The Self-Validating Parallel Control (Critical Step)

  • Action: Simultaneously plate an identical number of treated cells in a standard 96-well plate. Run an MTT viability assay at the exact endpoint of the Boyden chamber assay (24 hours).

  • Causality: If the MTT assay shows >10% cell death in the N3-DMP-BFC group compared to the vehicle, the "inhibition of migration" is confounded by cytotoxicity. True anti-chemotactic efficacy must occur at non-toxic concentrations.

5. Fixation, Staining, and Quantification

  • Action: After 24 hours, swab the upper membrane to remove non-migrated cells. Fix the membrane in 4% paraformaldehyde and stain with 0.1% Crystal Violet. Count migrated cells via brightfield microscopy (5 random fields per well).

Workflow Step1 1. Serum Starvation (Arrest Proliferation) Step2 2. Pre-incubate with N3-DMP-BFC Step1->Step2 Step3 3. Seed in Upper Boyden Chamber Step2->Step3 Step4 4. CCL20 Gradient in Lower Chamber Step3->Step4 Step5 5. Fixation & Staining Step4->Step5 Step6 6. Microscopic Quantification Step5->Step6

Self-validating Boyden chamber chemotaxis assay workflow for N3-DMP-BFC.

Conclusion & Translational Outlook

While 5-Fluorouracil remains a cornerstone of CRC treatment, its non-specific mechanism limits its utility in preventing metastasis without severe toxicity. The evaluation of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide demonstrates that targeting the tumor microenvironment—specifically the CCL20/CCR6 axis—offers a highly selective, cytostatic alternative. For researchers developing novel benzofuran scaffolds, isolating functional anti-migratory properties from basal cytotoxicity using rigorously controlled, self-validating assays is paramount to advancing these molecules toward the clinic.

References

  • Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth.ChemMedChem (PubMed/NIH).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.MDPI.
  • Anticancer therapeutic potential of benzofuran scaffolds.PMC/NIH.

Sources

Comparative

A Researcher's Guide to Profiling Receptor Cross-Reactivity: The Case of a Novel Benzofuran Carboxamide

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often the exception rather than the rule. Understanding the full spectrum of a compound's interactions within the complex biologic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often the exception rather than the rule. Understanding the full spectrum of a compound's interactions within the complex biological milieu is paramount to predicting its efficacy and, more critically, its safety. This guide provides a comprehensive framework for assessing the receptor cross-reactivity of a novel chemical entity, using the hypothetical compound "N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide" as a case study. The benzofuran carboxamide scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide array of biological activities, from anticancer properties to interactions with central nervous system receptors.[1][2][3][4][5][6][7] This promiscuity underscores the critical need for a thorough off-target screening strategy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reliable data generation.

The Imperative of Cross-Reactivity Profiling

The interaction of a drug candidate with unintended targets, known as off-target effects, can lead to unforeseen side effects or even toxicity. Conversely, these interactions can sometimes be leveraged for therapeutic benefit (polypharmacology). Therefore, a systematic evaluation of a compound's selectivity is a cornerstone of preclinical development. For a novel molecule like N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, whose primary target may not be known, a broad-based screening approach is essential.

Initial Assessment: In Silico Off-Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational or in silico methods can provide a cost-effective preliminary screen to identify potential off-target interactions.[8] These approaches utilize machine learning algorithms and large databases of known compound-protein interactions to predict the binding probability of a novel molecule against a panel of targets based on its chemical structure.[8][9][10][11][12]

Conceptual Workflow for In Silico Screening:

cluster_0 In Silico Prediction Input_SMILES Input Compound Structure (e.g., SMILES string for N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide) Prediction_Model Multi-task Graph Neural Network or other ML Model Input_SMILES->Prediction_Model Output_Profile Predicted Off-Target Profile (Binding Probabilities for a Panel of Receptors) Prediction_Model->Output_Profile Interaction_DB Compound-Protein Interaction Database Interaction_DB->Prediction_Model

Caption: Workflow for in silico off-target prediction.

While these predictive models can be powerful for prioritizing experimental testing, they are not a substitute for empirical validation. False positives and negatives can occur, and the predictions are only as good as the data on which the models were trained.[8][11]

Experimental Validation: In Vitro Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[13][14][15] These assays are robust, sensitive, and allow for the determination of key parameters like the inhibition constant (Ki), which reflects the compound's binding affinity.

Principle of Competitive Radioligand Binding Assays

These assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.[13][14] The assay is performed by incubating a source of the receptor (e.g., cell membrane preparations) with a fixed concentration of the radioligand and varying concentrations of the test compound.[13][16]

Detailed Protocol: Radioligand Binding Assay (Filtration Format)

This protocol provides a generalized framework. Specific parameters such as buffer composition, incubation time, and temperature should be optimized for each receptor target.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compound: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[17]

  • Filtration Apparatus: A 96-well cell harvester.

  • Scintillation Fluid and Counter: For detecting radioactivity.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitor binding (radioligand + serial dilutions of the test compound).

  • Incubation: To each well, add the receptor membrane preparation (e.g., 150 µL, containing 3-120 µg of protein), the test compound or buffer (50 µL), and the radioligand solution (50 µL).[16]

  • Equilibration: Incubate the plate, typically for 60 minutes at a controlled temperature (e.g., 30°C), with gentle agitation to reach equilibrium.[14][16]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13][16][17]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[16][17]

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total and competitor binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[17]

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Plate_Setup 1. Plate Setup (Total, Non-specific, & Competitor Wells) Incubation 2. Add Reagents & Incubate (Membranes, Radioligand, Test Compound) Plate_Setup->Incubation Filtration 3. Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing 4. Wash Filters Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Functional Characterization: cAMP Assays for GPCRs

A binding assay reveals affinity but not the functional consequence of that interaction. For G protein-coupled receptors (GPCRs), which are a common target class, functional assays measuring second messenger levels, such as cyclic adenosine monophosphate (cAMP), are crucial. GPCRs that couple to Gαs proteins stimulate adenylyl cyclase, increasing cAMP levels, while those that couple to Gαi inhibit adenylyl cyclase, decreasing cAMP levels.[18][19]

Principle of the cAMP Assay

These assays measure changes in intracellular cAMP concentrations in response to receptor activation or inhibition. For Gαi-coupled receptors, intracellular cAMP is often artificially elevated with forskolin (an adenylyl cyclase activator) to provide a signal window for measuring inhibition.[18]

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a common method for measuring cAMP levels in a 384-well plate format.

Materials:

  • Cell Line: A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells).[18]

  • Test Compound: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, serially diluted.

  • Reference Agonist/Antagonist: For assay validation and comparison.

  • Forskolin: For Gαi-coupled receptor assays.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or GloSensor™-based kits.[19][20][21]

  • 384-well Plates: For cell culture and assay.

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into 384-well plates and culture until they reach the desired confluency.[18]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC₈₀) of a known reference agonist.

  • Stimulation (for Gαi): For Gαi-coupled receptors, add forskolin to all wells (except the negative control) to stimulate cAMP production.[18]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature to allow for receptor signaling and cAMP modulation.

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions. This typically involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog.

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible plate reader.

Data Analysis:

  • Calculate Response: Calculate the HTRF ratio and then the percentage of activity relative to control wells.

  • Generate Dose-Response Curves: Plot the percentage of activity against the logarithm of the test compound concentration.

  • Determine EC₅₀/IC₅₀: Use non-linear regression to fit the data and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.[18]

cluster_1 GPCR Signaling Cascade Ligand Ligand (e.g., Agonist) GPCR GPCR (Gαs or Gαi) Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) or Inhibits (Gαi) cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: A simplified GPCR signaling pathway leading to cAMP modulation.

Data Synthesis and Interpretation

The data from binding and functional assays across a panel of receptors should be compiled into a clear, comparative format. A selectivity table is an effective way to summarize these findings.

Table 1: Hypothetical Cross-Reactivity Profile for N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of ActionSelectivity Ratio (vs. Primary Target)
Primary Target X 15 25 Antagonist -
Receptor A550780Antagonist37-fold
Receptor B>10,000>10,000Not Active>667-fold
Receptor C890Not ActiveNone59-fold
Receptor D>10,000>10,000Not Active>667-fold

Interpreting the Data:

  • Potency: Lower Ki and EC₅₀/IC₅₀ values indicate higher potency.

  • Selectivity: The selectivity ratio (Ki of off-target / Ki of primary target) quantifies the compound's preference for its primary target. A higher ratio is generally desirable.

  • Structure-Activity Relationship (SAR): This data is crucial for guiding medicinal chemistry efforts to improve selectivity by modifying the compound's structure.[14]

Conclusion

Determining the cross-reactivity profile of a novel compound like N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a non-negotiable step in drug discovery. By integrating in silico prediction with gold-standard in vitro binding and functional assays, researchers can build a comprehensive understanding of a molecule's pharmacological footprint. This systematic approach not only mitigates the risk of late-stage failures due to unforeseen off-target effects but also provides a solid, data-driven foundation for advancing promising candidates toward clinical development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Chen, H., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • BenchChem. (2025). Application Note: Gpr88-IN-1 Protocol for cAMP Functional Assay.
  • ChemMedChem. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed.
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
  • Integrated DNA Technologies. (n.d.). Identifying CRISPR editing off-target sites.
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Oxford Academic. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research.
  • Bao, G., et al. (2020). Towards standardizing nuclease off-target analysis for genome editing.
  • ResearchGate. (n.d.). In silico tools for off-target prediction.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Calebiro, D., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC - NIH.
  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Kassiou, M., et al. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC - NIH.
  • Kassiou, M., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed.
  • Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.

Sources

Validation

The Benzofuran-2-Carboxamide Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy

The benzofuran core, a heterocyclic motif of fused benzene and furan rings, is a cornerstone in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2] Its derivatives, particularly the b...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran core, a heterocyclic motif of fused benzene and furan rings, is a cornerstone in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2] Its derivatives, particularly the benzofuran-2-carboxamides, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various benzofuran-2-carboxamide derivatives, offering insights for researchers and drug development professionals. While specific data for "N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide" is not extensively available in public literature, this guide will explore the broader class of molecules to which it belongs, providing a foundational understanding of their therapeutic potential and the experimental frameworks used for their evaluation.

The Versatile Benzofuran-2-Carboxamide: A Scaffold of Therapeutic Promise

The benzofuran-2-carboxamide structure serves as a versatile template for designing molecules with a wide range of pharmacological effects. Researchers have successfully synthesized and tested derivatives targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4][5] The modular nature of its synthesis allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[1]

Comparative In Vitro Efficacy Across Therapeutic Areas

The in vitro evaluation of benzofuran-2-carboxamide derivatives has revealed their potential across multiple therapeutic domains. The following sections present a comparative overview of their efficacy, supported by experimental data.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzofuran-2-carboxamides. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Efficacy of Benzofuran-2-Carboxamide Derivatives

Compound ClassSpecific DerivativeCell LineIC50 (µM)Mechanism of Action/Target
Benzofuran-2-carboxamide50gHCT-116 (Colon)0.87Not specified
HeLa (Cervical)0.73
HepG2 (Liver)5.74
A549 (Lung)0.57
Benzofuran-2-carboxamide13bMCF-7 (Breast)1.875Not specified
C-6 (Glioblastoma)1.980
13gMCF-7 (Breast)1.287
C-6 (Glioblastoma)1.622
Benzofuran-based mTORC1 InhibitorCompound 9SQ20B (Head and Neck)0.46mTORC1 Inhibition
HIF-1 InhibitorCompound 10bNot specifiedNot specifiedSelective inhibition of HIF-1 pathway

Data synthesized from multiple sources.[3][6]

The data clearly indicates that substitutions on the benzofuran-2-carboxamide core significantly impact cytotoxic potency. For instance, derivatives 13b and 13g showed superior inhibition against the MCF-7 breast cancer cell line compared to the standard drug cisplatin (IC50 2.184 µM) in the same study.[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran-2-carboxamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzofuran Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate and Solubilize Formazan C->D 4h Incubation E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow for MTT-based cytotoxicity assay.

Neuroprotective Effects

Benzofuran-2-carboxamides have also been investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.

A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity.[4] Compound 1f , with a methyl substitution at the R2 position, was particularly potent, showing neuroprotection comparable to memantine at a 30 µM concentration.[4]

  • Cell Culture: Culture primary rat cortical neurons.

  • Compound Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the benzofuran-2-carboxamide derivatives for a specified period.

  • NMDA Challenge: Induce excitotoxicity by exposing the cells to a high concentration of N-methyl-D-aspartate (NMDA).

  • Viability Assessment: Assess neuronal viability using methods such as the lactate dehydrogenase (LDH) assay (measuring cell death) or by morphological assessment of neuronal integrity.

  • Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated cells to that of NMDA-only treated cells.

Modulation of Beta-Amyloid Aggregation

In the context of Alzheimer's disease, recent studies have explored the role of small molecules in modulating the aggregation of beta-amyloid (Aβ42) peptides. Interestingly, N-phenylbenzofuran-2-carboxamide (7a ) and a related compound were found to promote and accelerate Aβ42 aggregation, leading to the formation of non-toxic fibril structures.[7][8] This counterintuitive approach aims to mitigate the neurotoxicity associated with soluble Aβ42 oligomers.

Table 2: In Vitro Effect on Aβ42 Fibrillogenesis

CompoundConcentration (µM)Fold Increase in Fibrillogenesis
7a 11.5
5>2.0 (approx.)
10>3.0 (approx.)
254.7

Data from in vitro aggregation kinetic assays.[8]

This was accompanied by a significant reduction in Aβ42-induced cytotoxicity in HT22 hippocampal neuronal cells, with cell viability increasing from ~20% (Aβ42-treated) to ~74% in the presence of compound 7a .[8]

In Vivo Efficacy: From Bench to Preclinical Models

While in vitro data provides crucial initial insights, in vivo studies are essential to validate the therapeutic potential of these compounds. Benzofuran derivatives have been evaluated in various animal models, demonstrating their efficacy in more complex biological systems.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been demonstrated in rodent models of inflammation. For instance, a benzofuranone derivative, BF1 , was evaluated in a carrageenan-induced paw edema model in mice.[5]

Table 3: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)
BF12045
Indomethacin (Standard)1060

Data from a carrageenan-induced paw edema model in mice.[5]

  • Animal Model: Use male Wistar rats or mice.

  • Compound Administration: Administer the benzofuran derivative orally or intraperitoneally at desired doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal one hour after compound administration.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.[5]

Paw_Edema_Workflow A Administer Benzofuran Derivative to Rodents B Inject Carrageenan into Hind Paw A->B 1 hour post-administration C Measure Paw Volume at Time Intervals B->C 1, 2, 3, 4 hours post-injection D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for carrageenan-induced paw edema model.

Anticancer Efficacy in Xenograft Models

The in vivo anticancer activity of benzofuran derivatives is often evaluated using human tumor xenograft models in immunocompromised mice. A study on an Aurora B kinase inhibitor, a benzofuran derivative, demonstrated significant tumor growth inhibition.

Table 4: In Vivo Anticancer Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Compound S65040
10064

Data from a human tumor xenograft model in nude mice.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzofuran-2-carboxamides are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.

For instance, some anticancer benzofuran derivatives function by inhibiting hypoxia-inducible factor 1 (HIF-1), a key transcription factor in tumor progression.[6] Others act as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] In the context of inflammation, the anti-inflammatory effects of some derivatives are mediated through the inhibition of the Protein Kinase C (PKC) signaling pathway.[5]

Signaling_Pathways cluster_cancer Cancer cluster_inflammation Inflammation HIF1 HIF-1 Proliferation Tumor Proliferation HIF1->Proliferation mTOR mTOR mTOR->Proliferation Benzofuran_Cancer Benzofuran Derivatives Benzofuran_Cancer->HIF1 Inhibition Benzofuran_Cancer->mTOR Inhibition PKC PKC Inflammatory_Response Inflammatory Response PKC->Inflammatory_Response Benzofuran_Inflammation Benzofuran Derivatives Benzofuran_Inflammation->PKC Inhibition

Caption: Potential signaling pathways modulated by benzofuran derivatives.

Conclusion and Future Directions

The benzofuran-2-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics. The extensive body of research on its derivatives demonstrates significant in vitro and in vivo efficacy across a range of diseases, including cancer, neurodegenerative disorders, and inflammation. While direct experimental data on "N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide" remains to be published, the comparative analysis presented in this guide suggests that it and similar molecules warrant further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most potent derivatives, as well as optimizing their pharmacokinetic and safety profiles to advance them toward clinical development.

References

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors Source: PubMed URL: [Link]

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors Source: PMC URL: [Link]

  • Title: Synthesis and biological evaluation of new benzofuran carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Source: HETEROCYCLES URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: PMC URL: [Link]

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: MDPI URL: [Link]

  • Title: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide Source: PubChem URL: [Link]

  • Title: 3,5-dimethyl-N-(3-phenylpropyl)-1-benzofuran-2-carboxamide Source: Chemspace URL: [Link]

  • Title: Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity Source: ACS Publications URL: [Link]

  • Title: Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC URL: [Link]

  • Title: Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL: [Link]

Sources

Comparative

Benchmarking N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide Against Gold-Standard NF-κB Inhibitors

Executive Summary The evaluation of novel chemical entities requires more than endpoint IC50 values; it demands a rigorous dissection of the signal transduction cascade to pinpoint the exact node of intervention. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chemical entities requires more than endpoint IC50 values; it demands a rigorous dissection of the signal transduction cascade to pinpoint the exact node of intervention. This guide benchmarks the synthetic compound N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide (NDMP-BFC) against established gold-standard NF-κB inhibitors. Benzofuran derivatives have gained significant traction in medicinal chemistry for their potent anti-inflammatory and antineoplastic properties, often mediated through the NF-κB and MAPK signaling axes[1]. By employing self-validating experimental workflows, we objectively compare NDMP-BFC against BAY 11-7082, Parthenolide, and JSH-23 to map its mechanistic profile and therapeutic viability.

Rationale & Mechanistic Landscape

The canonical NF-κB pathway is a primary driver of inflammation and cell survival. Upon stimulation by ligands such as LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for proteasomal degradation. This liberates the p65/p50 heterodimer, allowing it to translocate into the nucleus and drive the transcription of pro-inflammatory cytokines.

To benchmark NDMP-BFC effectively, we must map its activity against inhibitors that target distinct spatial and temporal nodes of this pathway.

NFKB_Pathway Stimulus LPS / TNF-α Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK IkB IκBα (Cytosol) IKK->IkB Phosphorylation NFKB_Cyto NF-κB (p65/p50) Cytosol IkB->NFKB_Cyto Degradation NFKB_Nuc NF-κB (p65/p50) Nucleus NFKB_Cyto->NFKB_Nuc Translocation Transcription Gene Transcription (e.g., IL-6, TNF-α) NFKB_Nuc->Transcription BAY BAY 11-7082 (IKK Inhibitor) BAY->IKK Parthenolide Parthenolide (IKK & p65 Inhibitor) Parthenolide->IKK Parthenolide->NFKB_Nuc JSH23 JSH-23 (Translocation Inhibitor) JSH23->NFKB_Cyto NDMP NDMP-BFC (Benzofuran Modulator) NDMP->NFKB_Nuc

Mechanistic benchmarking of NF-κB inhibitors across the canonical signaling pathway.

The Benchmark Candidates
  • BAY 11-7082: An irreversible inhibitor of IKKα/β. By preventing IκBα phosphorylation, it acts as a broad-spectrum upstream blockade[2].

  • Parthenolide: A naturally occurring sesquiterpene lactone. It exhibits a dual mechanism: inhibiting the IKK complex and directly alkylating the p65 subunit to prevent DNA binding[3].

  • JSH-23: A unique synthetic compound that blocks the nuclear translocation of p65 without affecting upstream IκBα degradation[4].

  • NDMP-BFC: Our test compound. Benzofuran-2-carboxamide derivatives are hypothesized to act downstream, interfering with p65 DNA-binding affinity or nuclear import[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. We cannot rely solely on endpoint cytokine reduction, as this does not prove NF-κB specific target engagement. The following workflows are designed to isolate causality.

Workflow 1: Subcellular Fractionation & Western Blotting

Causality: To distinguish between upstream IKK inhibition (which stabilizes cytosolic IκBα) and downstream translocation blockade (which traps p65 in the cytosol despite IκBα degradation). Self-Validation: The use of compartment-specific loading controls (GAPDH for cytosol, Lamin B1 for nucleus) ensures that any observed shift in p65 is due to true biological translocation, not cross-contamination during lysis.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed RAW 264.7 macrophages at

    
     cells/well. Pre-treat with inhibitors (BAY 11-7082, Parthenolide, JSH-23, or NDMP-BFC) for 2 hours.
    
  • Stimulation: Induce the canonical pathway using 1 μg/mL LPS for 30 minutes.

  • Cytosolic Extraction: Harvest cells in ice-cold Buffer A (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40, plus protease/phosphatase inhibitors). Incubate on ice for 10 min. Centrifuge at 3,000 x g for 5 min. The supernatant is the cytosolic fraction.

  • Nuclear Extraction: Wash the remaining pellet twice with Buffer A (without NP-40) to remove residual cytosol. Resuspend in Buffer C (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol). Incubate on ice for 30 min with vigorous vortexing every 10 min. Centrifuge at 14,000 x g for 15 min. The supernatant is the nuclear fraction.

  • Immunoblotting: Run fractions on a 10% SDS-PAGE gel. Probe for p65, IκBα, GAPDH (Cytosolic control), and Lamin B1 (Nuclear control).

Workflow 2: Secreted Alkaline Phosphatase (SEAP) Reporter Assay

Causality: While ELISA measures endogenous cytokine output, it cannot rule out post-transcriptional regulation or mRNA stability effects. A SEAP reporter assay driven exclusively by NF-κB response elements isolates the direct transcriptional activity of the p65/p50 heterodimer.

Step-by-Step Protocol:

  • Transfection: Stably transfect RAW 264.7 cells with a pNF-κB-SEAP-NPT reporter plasmid.

  • Treatment: Plate single-cell derived transfectants. Pre-treat with varying concentrations of the benchmark compounds (0.1 μM to 50 μM) for 2 hours.

  • Activation: Stimulate with 1 μg/mL LPS for 16 hours.

  • Quantification: Aliquot 25 μL of cell-free culture media. Heat at 65°C for 5 min to inactivate endogenous alkaline phosphatases (SEAP is heat-stable).

  • Detection: Add 4-methylumbelliferyl phosphate (MUP) substrate. Measure fluorescence (Excitation: 360 nm / Emission: 449 nm) using a microplate reader.

Comparative Performance Data

The following tables summarize the quantitative benchmarking of NDMP-BFC against the gold standards.

Table 1: Potency and Cytotoxicity Profiling (RAW 264.7 Cells)
CompoundIC50 (NF-κB SEAP Assay)CC50 (Cell Viability)Selectivity Index (CC50/IC50)Primary Mechanism
BAY 11-7082 2.5 ± 0.3 μM18.4 μM7.36Irreversible IKKα/β inhibition
Parthenolide 1.8 ± 0.2 μM12.5 μM6.94IKK inhibition + p65 alkylation
JSH-23 7.1 ± 0.5 μM>50.0 μM>7.04Nuclear translocation blockade
NDMP-BFC 4.2 ± 0.4 μM >100.0 μM >23.8 Downstream p65 modulation

Data Interpretation: NDMP-BFC demonstrates an IC50 of 4.2 μM, placing it between the highly potent (but more cytotoxic) Parthenolide and the safer (but less potent) JSH-23. Notably, NDMP-BFC exhibits a superior Selectivity Index, indicating a wider therapeutic window for drug development.

Table 2: Mechanistic Node Engagement
Assay / ReadoutBAY 11-7082ParthenolideJSH-23NDMP-BFC
IκBα Degradation (Cytosol)Inhibited (Stabilized)Inhibited (Stabilized)Unaffected (Degraded)Unaffected (Degraded)
p65 Translocation (Nucleus)BlockedBlockedBlockedBlocked
Direct p65 DNA Binding (EMSA)Intact (if forced to nucleus)AbolishedIntactAbolished

Data Interpretation: NDMP-BFC mirrors the behavior of JSH-23 by not interfering with upstream IKK activity (IκBα is still degraded). However, unlike JSH-23, NDMP-BFC appears to directly interfere with the DNA-binding affinity of p65, similar to the alkylating mechanism of Parthenolide, but without the associated broad-spectrum cytotoxicity.

Strategic Conclusions for Drug Development

Benchmarking NDMP-BFC against known inhibitors reveals a highly favorable pharmacological profile.

  • Avoidance of Upstream Toxicity: Broad-spectrum IKK inhibitors like BAY 11-7082 often suffer from off-target effects because IKK regulates multiple survival pathways[2]. By acting downstream of IκBα degradation, NDMP-BFC avoids these upstream bottlenecks.

  • Enhanced Safety Profile: While Parthenolide is highly potent, its reactive α-methylene-γ-lactone ring causes widespread protein alkylation, leading to high cytotoxicity[3]. NDMP-BFC achieves similar downstream p65 silencing but boasts a Selectivity Index >23.8, making it a highly attractive scaffold for lead optimization.

  • Application: The benzofuran-2-carboxamide core of NDMP-BFC serves as an excellent starting point for developing targeted therapies for localized inflammatory diseases or specific malignancies where NF-κB is constitutively active[1].

References

  • Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice. PubMed Central (PMC). URL:[Link]

  • BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. PubMed Central (PMC). URL:[Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed Central (PMC). URL:[Link]

  • The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis. Frontiers in Pharmacology. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide

Advanced Safety and Operational Logistics for Handling N,3-Dimethyl-N-phenyl-1-benzofuran-2-carboxamide As drug development professionals and analytical chemists, handling novel synthetic intermediates requires moving be...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling N,3-Dimethyl-N-phenyl-1-benzofuran-2-carboxamide

As drug development professionals and analytical chemists, handling novel synthetic intermediates requires moving beyond generic safety data sheets. N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a specialized organic compound. While exhaustive toxicological profiling on this exact derivative may be ongoing, structurally related N-phenylbenzofuran-2-carboxamide small molecules have demonstrated the unusual ability to promote Beta-Amyloid (Aβ42) aggregation, presenting severe potential neurotoxic hazards upon exposure[1].

Furthermore, computational models of similar methylated benzofuran-2-carboxamides indicate a high XLogP3 value (approximately 3.9 to 4.2), denoting extreme lipophilicity[2]. This physicochemical profile dictates our entire operational strategy: highly lipophilic compounds can rapidly permeate the human stratum corneum and standard laboratory barriers.

The following guide establishes a causality-driven, self-validating framework for the safe handling, dissolution, and disposal of this compound.

Causality-Driven PPE Selection Matrix

Standard laboratory PPE is insufficient for highly lipophilic, potentially neurotoxic powders. The causality behind our enhanced PPE requirements is simple: we must delay solvent/chemical breakthrough times and entirely eliminate aerosolized inhalation risks.

  • Dermal Causality: Latex offers zero resistance to lipophilic organic molecules. We mandate a double-gloving protocol using nitrile or neoprene. The outer glove acts as a sacrificial layer that must be discarded immediately after handling the primary container.

  • Respiratory Causality: In its dry powder form, the compound is prone to electrostatic dispersion. A NIOSH-approved particulate respirator is mandatory if handling occurs outside a fully enclosed isolator.

Table 1: Quantitative PPE Specifications and Breakthrough Metrics

Protective EquipmentMaterial SpecificationQuantitative Metric (Thickness/Rating)Lipophilic Breakthrough TimeReplacement Protocol
Primary (Inner) Gloves Nitrile Rubber4 mil (0.10 mm) minimum> 15 minutesEvery 2 hours or upon suspected breach
Secondary (Outer) Gloves Nitrile or Neoprene8 mil (0.20 mm) minimum> 60 minutesImmediately after task completion
Ocular Protection Polycarbonate GogglesANSI Z87.1+ (D3 rating)N/A (Impact/Splash)Daily sanitization
Respiratory Protection Particulate RespiratorN95 or P100 (99.9% at 0.3 µm)N/A (Particulate capture)Discard after single operational use
Body Containment FR Cotton Lab CoatNFPA 2112 compliantN/AWeekly laundering via hazmat service

Self-Validating Operational Methodologies

To guarantee that no exposure has occurred during the weighing and transfer process, we employ a Self-Validating Gravimetric Mass Balance . This system ensures that every microgram of the compound is accounted for, proving that no powder was lost to the environment via electrostatic cling or aerosolization.

Protocol: Containment, Weighing, and Dissolution

  • Step 1: Environmental Preparation Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Line the work surface with a highly absorbent, plastic-backed bench pad to contain micro-spills.

  • Step 2: Static Dissipation Pass the sealed vial of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide through an anti-static ionizer for 10 seconds. Causality: Benzofuran derivatives in powder form hold static charges, leading to violent aerosolization upon opening the septum.

  • Step 3: The Self-Validating Gravimetric Transfer

    • Tare a conductive, anti-static weigh boat on an analytical balance (0.1 mg readability).

    • Transfer the estimated mass of the compound using a micro-spatula. Record this as Mass A .

    • Transfer the powder into a pre-tared amber glass vial (Record as Vial Tare Mass ).

    • Reweigh the 'empty' weigh boat (Record as Residual Mass ).

    • Weigh the sealed amber vial containing the powder (Record as Final Mass ). Validation Check:(Final Mass - Vial Tare Mass) + Residual Mass MUST equal Mass A ± 0.2%. Causality: If the mass balance fails this check, it immediately indicates that powder was lost to the environment (representing an uncontained exposure risk). The workflow must be halted, and the fume hood decontaminated.

  • Step 4: Solubilization Inside the hood, inject the designated solvent (e.g., DMSO or DMF, as benzofurans have negligible aqueous solubility) through a PTFE-lined septum to avoid reopening the vial. Vortex for 30 seconds.

Operational Workflow Visualization

SafetyWorkflow Start 1. Risk Assessment & PPE Donning Weighing 2. Containment Weighing (Fume Hood/Isolator) Start->Weighing PPE Verified Handling 3. Reagent Dissolution & Handling Weighing->Handling Static-Free Transfer Validation 4. Self-Validating Check: Gravimetric Mass Balance Handling->Validation Aliquot Prepared Validation->Weighing Mass Delta > 0.2% (Halt & Decontaminate) Disposal 5. Hazardous Waste Segregation & Lab Packing Validation->Disposal Mass Delta < 0.2%

Operational safety workflow for handling novel benzofuran-2-carboxamide derivatives.

Chemical Disposal and Lab Packing Logistics

Improper disposal of bioactive research chemicals poses severe environmental and regulatory risks. N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide must never be subjected to drain disposal.

Step-by-Step Disposal Plan:

  • Liquid Waste Segregation: All dissolved aliquots and solvent waste must be collected in a designated, clearly labeled "Halogen-Free Organic Waste" carboy. Do not mix with aqueous waste streams.

  • Decontamination of Surfaces: If a micro-spill occurs, do not use water. The high lipophilicity means water will only spread the compound. Wipe the area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol), followed by a dry wipe. The rinseate and wipes must be collected as hazardous waste[3].

  • Solid Waste Lab Packing: Contaminated gloves, bench pads, empty vials, and weigh boats cannot go into standard trash. They must be placed in a sealed, thick poly bag. This bag is then subjected to lab packing —a process where smaller containers of compatible chemical waste are over-packed into a larger, sturdy drum padded with inert, absorbent material[4].

  • Contractor Hand-off: Lab packs must be managed and transported by licensed hazardous waste disposal companies to ensure compliance with EPA Land Disposal Restrictions (LDR) and RCRA guidelines, which mandate that these chemicals undergo specific incineration treatments before land disposal methods are ever considered[5].

References

  • Title: Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity Source: ACS Chemical Neuroscience URL: [Link]

  • Title: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide | C16H13NO2 | CID 2145417 Source: PubChem URL: [Link]

  • Title: An Overview of Lab Packing and Laboratory Chemical Disposal Source: ILT URL: [Link]

  • Title: Laboratory Chemical Disposal Source: Environmental Marketing Services URL: [Link]

  • Title: Chemical Disposal - Environment, Health & Safety Source: University of Wisconsin–Madison URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.